2,5,6-Trichloronicotinoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5,6-trichloropyridine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl4NO/c7-3-1-2(6(10)12)4(8)11-5(3)9/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWKYBUROSTSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5,6-Trichloronicotinoyl Chloride for Researchers and Drug Development Professionals
Introduction: 2,5,6-Trichloronicotinoyl chloride is a highly reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its trifunctionalized pyridine ring makes it a versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its reactivity, serving as an essential resource for researchers and scientists in the pharmaceutical industry.
Core Chemical and Physical Properties
This compound is a solid at room temperature with a distinct melting point. Its high reactivity is primarily attributed to the acyl chloride functional group, which is susceptible to nucleophilic attack. The presence of three chlorine atoms on the pyridine ring also influences its electronic properties and reactivity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 58584-88-6 | [] |
| Molecular Formula | C₆HCl₄NO | [] |
| Molecular Weight | 244.9 g/mol | [] |
| Melting Point | 38-39 °C | |
| Boiling Point | 87-88 °C at 0.15 Torr | |
| Appearance | Solid | General Knowledge |
| Solubility | Soluble in many organic solvents, but insoluble in water. | General Knowledge |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2,5,6-trichloronicotinic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of this compound from 2,5,6-Trichloronicotinic Acid
This protocol is based on the general procedure for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
2,5,6-Trichloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum pump
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,5,6-trichloronicotinic acid in an excess of thionyl chloride. A small amount of a catalyst, such as a few drops of dimethylformamide (DMF), can be added.
-
The reaction mixture is gently refluxed with stirring. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Upon completion of the reaction, the excess thionyl chloride is carefully removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Logical Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Stability
This compound is a highly reactive compound, characteristic of acyl chlorides. The carbonyl carbon is highly electrophilic and readily attacked by nucleophiles.
Stability and Storage:
-
Moisture Sensitivity: this compound is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid upon contact with water, releasing hydrochloric acid gas.
-
Storage Conditions: It should be stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.
Reaction with Nucleophiles: Synthesis of 2,5,6-Trichloropyridin-3-amide
A common application demonstrating the reactivity of this compound is its reaction with amines to form amides.
Experimental Protocol: General procedure for the synthesis of 2,5,6-trichloropyridin-3-amide from this compound [2]
Materials:
-
This compound
-
Dioxane
-
Ammonium hydroxide (28% NH₃ aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
A solution of this compound (2.5 g, 10.2 mmol) in dioxane (20 ml) is slowly added dropwise to 10 ml of ammonium hydroxide (28% NH₃ aqueous solution) at 0 °C.[2]
-
After the addition is complete, the reaction mixture is stirred at 0°C for an additional 10 minutes.[2]
-
The product is then extracted with dichloromethane (3 x 50 ml).[2]
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,5,6-trichloropyridin-3-amide.[2]
Reaction Pathway for Amide Formation
Caption: Reaction of this compound with a nucleophile.
Analytical Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Analytical Technique | Predicted Features |
| ¹H NMR | A single peak in the aromatic region (δ 8.0-9.0 ppm) corresponding to the proton at the C4 position of the pyridine ring. |
| ¹³C NMR | Signals for the six carbon atoms, with the carbonyl carbon appearing significantly downfield (δ 160-170 ppm). The other five aromatic carbons will appear in the typical aromatic region (δ 120-150 ppm). |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of an acyl chloride, typically in the range of 1750-1815 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected, along with a characteristic isotopic pattern due to the presence of four chlorine atoms. Fragmentation would likely involve the loss of the chlorine atom from the acyl chloride group and other fragments of the pyridine ring. |
Applications in Drug Development
Chlorine-containing heterocyclic compounds are prevalent in a wide range of pharmaceuticals. The unique chemical reactivity of this compound makes it a valuable precursor for the synthesis of novel drug candidates. Its ability to readily react with various nucleophiles allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. Although no specific signaling pathways involving this compound have been identified, its utility lies in its role as a versatile building block for creating molecules that may interact with a variety of biological targets.
Conclusion
This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical and physical properties, coupled with its high reactivity, make it an attractive starting material for the synthesis of complex molecular architectures. This guide provides essential technical information to aid researchers in the effective handling, application, and characterization of this important compound. As with any highly reactive chemical, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and using personal protective equipment.
References
An In-depth Technical Guide to 2,5,6-Trichloronicotinoyl Chloride (CAS: 58584-88-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5,6-Trichloronicotinoyl chloride, a halogenated pyridine derivative, is a reactive chemical intermediate of interest in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reactive acyl chloride group and a polychlorinated pyridine ring, makes it a versatile building block for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development, based on available data and established chemical principles.
Chemical and Physical Properties
Quantitative experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, its basic chemical properties have been identified.
| Property | Value | Source |
| CAS Number | 58584-88-6 | - |
| Molecular Formula | C₆HCl₄NO | [] |
| Molecular Weight | 244.9 g/mol | [] |
| IUPAC Name | 2,5,6-trichloropyridine-3-carbonyl chloride | [] |
| Canonical SMILES | C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)Cl | [] |
| InChI Key | DRWKYBUROSTSFN-UHFFFAOYSA-N | [] |
Synthesis
Proposed Experimental Protocol: Synthesis from 2,5,6-Trichloronicotinic Acid
This protocol is a general procedure based on established chemical transformations for the synthesis of acyl chlorides from carboxylic acids.
Reaction:
Caption: Proposed synthesis of this compound.
Materials:
-
2,5,6-Trichloronicotinic acid (CAS: 54718-39-7)[2]
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous inert solvent (e.g., toluene, dichloromethane (DCM))
-
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Standard laboratory glassware for reactions under anhydrous conditions
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5,6-trichloronicotinic acid in an excess of thionyl chloride or in an anhydrous inert solvent.
-
If using an inert solvent, add the chlorinating agent (e.g., 1.2-2.0 equivalents of oxalyl chloride or thionyl chloride) dropwise to the suspension at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.
-
The reaction mixture is then heated to reflux and maintained at that temperature for a period of 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution.
-
After completion of the reaction, the excess chlorinating agent and solvent are removed under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and the evolution of toxic gases (HCl, SO₂, CO, CO₂). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Reactivity and Potential Applications in Drug Development
The utility of this compound in organic synthesis, particularly in the context of drug discovery, stems from the reactivity of its acyl chloride functional group and the unique substitution pattern of the pyridine ring.
General Reactivity
The acyl chloride is a highly electrophilic functional group that readily reacts with a wide range of nucleophiles. This allows for the facile introduction of the 2,5,6-trichloronicotinoyl moiety into various molecular scaffolds.
Caption: General reactivity of this compound.
A documented example of this reactivity is the synthesis of 2,5,6-trichloropyridin-3-amide from this compound by reaction with ammonium hydroxide.[3]
Role in Medicinal Chemistry
Chlorine-containing heterocyclic compounds are prevalent in a wide array of pharmaceuticals.[4] The chlorine atoms on the pyridine ring of this compound serve several potential purposes in drug design:
-
Modulation of Physicochemical Properties: The lipophilicity and electronic properties of a molecule can be fine-tuned by the presence of chlorine atoms, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The chlorine substituents can block sites of potential metabolism, thereby increasing the in vivo half-life of a drug candidate.
-
Binding Interactions: The chlorine atoms can participate in halogen bonding or other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.
-
Synthetic Handle: The chlorine atoms on the pyridine ring can also serve as sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
While specific drugs developed directly from this compound are not prominently reported, its structural motifs are found in various biologically active compounds. The related 2,4,6-trichloronicotinoyl chloride has been used as a key building block in the synthesis of pharmaceuticals.[5]
Spectroscopic Data
No publicly available experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) for this compound has been identified in the conducted searches. For researchers working with this compound, it is recommended to acquire this data for proper characterization and to confirm its identity and purity.
Safety and Handling
As an acyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. It is likely to cause severe skin burns and eye damage. Handling should be performed in a fume hood with appropriate PPE. It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere to prevent decomposition.
Conclusion
This compound is a valuable, albeit not extensively characterized, reagent for organic synthesis. Its reactive acyl chloride group and functionalized pyridine core present numerous opportunities for the construction of novel molecules with potential applications in medicinal chemistry and materials science. Further research into its synthesis, properties, and reactivity is warranted to fully explore its potential as a versatile chemical building block.
References
- 2. run-biotech.lookchem.com [run-biotech.lookchem.com]
- 3. 2,5,6-trichloronicotinaMide synthesis - chemicalbook [chemicalbook.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 69422-73-7,2,4,6-trichloronicotinoyl chloride | lookchem [lookchem.com]
An In-depth Technical Guide to the Reactivity Profile of 2,5,6-Trichloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5,6-Trichloronicotinoyl chloride is a highly reactive trifunctional electrophile, presenting a versatile scaffold for the synthesis of a diverse array of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of three chlorine atoms on the pyridine ring, in addition to the reactive acyl chloride moiety, allows for a range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its reactions with common nucleophiles and its potential for cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its application in research and development.
Core Reactivity: The Acyl Chloride Moiety
The primary site of reactivity in this compound is the acyl chloride group. This functional group is highly susceptible to nucleophilic acyl substitution, making it an excellent precursor for the synthesis of amides, esters, and thioesters.
Amidation: Reaction with Amines
This compound readily reacts with ammonia and primary and secondary amines to form the corresponding amides. The reaction is typically rapid and exothermic.
1.1.1. Reaction with Ammonia
The reaction with aqueous ammonia proceeds smoothly to yield 2,5,6-trichloronicotinamide. This reaction is often the first step in the functionalization of the nicotinoyl scaffold.
Table 1: Amidation of this compound with Ammonium Hydroxide [1]
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield |
| This compound | 28% NH3 (aq) | Dioxane | 0 °C | 10 min | 2,5,6-Trichloronicotinamide | 100% |
Experimental Protocol: Synthesis of 2,5,6-Trichloronicotinamide [1]
A solution of this compound (2.5 g, 10.2 mmol) in dioxane (20 ml) is slowly added dropwise to 10 ml of 28% aqueous ammonium hydroxide solution at 0 °C. Following the addition, the reaction mixture is stirred for an additional 10 minutes at 0 °C. The product is then extracted with dichloromethane (3 x 50 ml). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2,5,6-trichloronicotinamide.
1.1.2. Reaction with Primary and Secondary Amines
dot
Caption: General workflow for the amidation of this compound.
Esterification: Reaction with Alcohols and Phenols
Esterification of this compound can be achieved by reaction with alcohols or phenols. These reactions often require a base to act as a catalyst and to scavenge the HCl byproduct. While no specific protocols for this compound were found, general methods for the esterification of phenols are well-documented.[2][3]
Thioesterification: Reaction with Thiols
The reaction with thiols is expected to proceed in a similar manner to that with alcohols, yielding the corresponding thioesters. Benzyl mercaptan is a common reagent used for the introduction of a protected thiol group.[4][5]
Reactivity of the Polychlorinated Pyridine Ring
The three chlorine substituents on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of functional groups, significantly expanding the synthetic utility of this building block.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the pyridine ring, particularly at the 2- and 6-positions, can undergo oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for various cross-coupling reactions.
2.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the chlorinated pyridine with an organoboron reagent. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds. Studies on related polychlorinated pyridines have demonstrated the feasibility of selective and serial Suzuki-Miyaura reactions.[6][7][8]
dot
Caption: Conceptual diagram of a Suzuki-Miyaura cross-coupling reaction.
2.1.2. Sonogashira Coupling
The Sonogashira coupling allows for the formation of a carbon-carbon bond between the chlorinated pyridine and a terminal alkyne, providing access to alkynyl-substituted pyridines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Research on polychlorinated pyridines indicates that site-selective Sonogashira reactions can be achieved.[9][10][11][12][13]
2.1.3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction could potentially be used to substitute the chlorine atoms on the pyridine ring with a variety of primary and secondary amines, offering an alternative to direct nucleophilic aromatic substitution.[14][15][16][17][18]
Applications in Synthesis
The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of target molecules. Its derivatives have potential applications in the development of pharmaceuticals and agrochemicals. For instance, chlorinated nicotinic acid derivatives are precursors to various bioactive compounds.
Safety Considerations
This compound is a reactive and corrosive chemical. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will react with water to release hydrogen chloride gas.
Conclusion
This compound possesses a rich and varied reactivity profile. The acyl chloride functionality provides a reliable handle for the introduction of amide, ester, and thioester groups. Furthermore, the three chlorine atoms on the pyridine ring open up possibilities for a multitude of functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. This combination of reactive sites makes this compound a powerful building block for the construction of complex, highly functionalized molecules with potential applications in drug discovery and materials science. Further research into the specific reaction conditions and substrate scope for various transformations will undoubtedly expand its utility in synthetic chemistry.
References
- 1. 2,5,6-trichloronicotinaMide synthesis - chemicalbook [chemicalbook.com]
- 2. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 5. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig_reaction [chemeurope.com]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
Spectroscopic Characterization of 2,5,6-Trichloronicotinoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 2,5,6-trichloronicotinoyl chloride. Due to the absence of publicly available experimental data for this specific compound, this document leverages spectral data from structurally analogous compounds and established principles of spectroscopic analysis to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide also outlines comprehensive experimental protocols for acquiring such data and presents a generalized workflow for the spectroscopic characterization of newly synthesized chemical entities.
Introduction
This compound is a reactive acyl chloride derivative of nicotinic acid. Acyl chlorides are pivotal intermediates in organic synthesis, valued for their high reactivity in forming esters, amides, and other carbonyl derivatives. The trichlorinated pyridine ring suggests its potential utility in the synthesis of complex heterocyclic molecules, possibly for applications in agrochemicals or pharmaceuticals. Accurate spectroscopic characterization is fundamental to confirming the identity and purity of such a reactive intermediate. This guide serves as a predictive resource for researchers working with or aiming to synthesize this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds and general principles of spectroscopy.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the lone proton on the pyridine ring.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.5 - 8.8 | Singlet (s) | 1H | H-4 |
Rationale: The electron-withdrawing effects of the three chlorine atoms and the nicotinoyl chloride group will significantly deshield the remaining proton at the 4-position, shifting it downfield.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| 165 - 170 | C=O (acyl chloride) |
| ~155 | C-2 |
| ~148 | C-6 |
| ~140 | C-4 |
| ~135 | C-5 |
| ~130 | C-3 |
Rationale: The carbonyl carbon of the acyl chloride is expected in the typical downfield region for such functionalities. The carbons directly bonded to chlorine (C-2, C-5, C-6) will be significantly deshielded.
Predicted IR Spectroscopy Data
The IR spectrum is particularly useful for identifying the carbonyl group of the acyl chloride.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| 1770 - 1810 | Strong, Sharp | C=O stretch of the acyl chloride[1][2] |
| 1500 - 1600 | Medium | C=C and C=N stretching vibrations of the aromatic ring |
| 1000 - 1200 | Medium to Strong | C-Cl stretching vibrations |
Rationale: Acyl chlorides characteristically exhibit a strong C=O stretching absorption at a higher frequency than other carbonyl compounds due to the inductive effect of the chlorine atom.[1][3][4]
Predicted Mass Spectrometry Data
The mass spectrum will be characterized by the isotopic pattern of the chlorine atoms.
| m/z Value | Predicted Identity | Key Features |
| [M]+, [M+2]+, [M+4]+, [M+6]+ | Molecular Ion Cluster | Isotopic pattern characteristic of four chlorine atoms (three on the ring, one in the acyl group). The relative intensities of these peaks will be a key identifier.[5][6] |
| [M-Cl]+ | Fragment Ion | Loss of a chlorine radical from the molecular ion. |
| [M-COCl]+ | Fragment Ion | Loss of the chlorocarbonyl group. |
Rationale: The presence of four chlorine atoms will result in a distinctive isotopic cluster for the molecular ion, which is a powerful tool for confirming the elemental composition.[5][6] Fragmentation is likely to occur via the loss of a chlorine atom or the entire acyl chloride functional group.
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize this compound. As this compound is expected to be moisture-sensitive, all handling should be performed under an inert atmosphere (e.g., nitrogen or argon).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
In a glovebox or under a stream of inert gas, dissolve 5-10 mg of this compound in approximately 0.6 mL of a dry, deuterated solvent. Anhydrous CDCl₃ is a suitable choice as it is a common solvent for organic compounds and is less reactive than protic solvents.
-
Transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube securely to prevent atmospheric moisture ingress.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This will involve Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.
-
In a dry environment, apply a small amount of the solid or liquid this compound directly onto the crystal.
-
Use the pressure arm to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (Solution Cell):
-
In a glovebox, dissolve a small amount of the compound in a dry, IR-transparent solvent (e.g., anhydrous chloroform or dichloromethane).
-
Inject the solution into a sealed liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum over the desired range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty ATR crystal or the solvent-filled cell first, which should then be subtracted from the sample spectrum.
-
Data Processing: Process the data to obtain a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Data Acquisition:
-
Introduce the sample into the ion source. For EI, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Processing: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster and the fragmentation pattern. Compare the observed isotopic distribution with the theoretical pattern for a molecule containing four chlorine atoms.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
References
A Comprehensive Technical Guide to 2,5,6-Trichloronicotinoyl Chloride: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,5,6-trichloronicotinoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed, standardized experimental protocols for determining solubility, alongside relevant synthesis information and chemical properties.
Chemical Properties and Data
This compound is a highly reactive compound used primarily in organic synthesis. Its reactivity stems from the acyl chloride functional group, which is susceptible to nucleophilic attack. This property makes it a valuable building block for introducing the 2,5,6-trichloropyridine moiety into larger molecules.
| Property | Value | Source |
| CAS Number | 58584-88-6 | [1] |
| Molecular Formula | C₆HCl₄NO | [1] |
| Purity | ≥ 97% | [1] |
Synthesis of Trichloronicotinoyl Chlorides
The synthesis of chlorinated nicotinoyl chlorides often involves the chlorination of a corresponding nicotinic acid derivative. A representative synthesis for a related compound, 2,6-dichloro-5-fluoronicotinoyl chloride, involves the reaction of a 2,6-dihydroxy-5-fluoronicotinic acid ester with phosphorus oxychloride and a lithium reagent. This process highlights a common strategy for producing such reactive intermediates.
Caption: Synthesis of a halogenated nicotinoyl chloride.
Experimental Protocol: Determination of Qualitative Solubility
This protocol outlines a standard method for determining the qualitative solubility of a compound like this compound in various organic solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., Dioxane, Dichloromethane, Tetrahydrofuran, Toluene, Acetonitrile)
-
Small test tubes
-
Vortex mixer
-
Pipettes or droppers
Procedure:
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and place it into a small test tube.
-
Solvent Addition: Add 0.75 mL of the selected organic solvent to the test tube in small portions (e.g., 0.25 mL at a time).
-
Mixing: After each addition of the solvent, cap the test tube and shake it vigorously or use a vortex mixer for at least 30 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution after each mixing step. Record whether the compound has completely dissolved.
-
Classification:
-
Soluble: If the entire solid dissolves after the addition of 0.75 mL of solvent.
-
Slightly Soluble: If a portion of the solid dissolves, but some remains undissolved.
-
Insoluble: If the solid does not appear to dissolve at all.
-
-
Repeat: Repeat this procedure for each of the selected organic solvents.
Caption: Workflow for qualitative solubility testing.
Experimental Protocol: Quantitative Solubility Determination via HPLC
For a more precise measurement of solubility, a quantitative method using High-Performance Liquid Chromatography (HPLC) is recommended. Acyl chlorides are highly reactive and can hydrolyze in the presence of moisture, which can affect results. Therefore, derivatization is often employed to create a more stable compound for analysis.
Materials:
-
This compound
-
Chosen organic solvent
-
Derivatization reagent (e.g., a suitable amine or alcohol)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
HPLC system with a suitable detector (e.g., DAD or UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Filtration and Dilution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a volumetric flask.
-
Dilute the filtered solution with acetonitrile to a concentration within the calibration range of the HPLC method.
-
-
Derivatization:
-
To a known volume of the diluted sample, add an excess of the derivatization reagent.
-
Allow the reaction to proceed to completion under controlled conditions (time and temperature).
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of the derivatized product of known concentrations.
-
Inject the prepared sample and the calibration standards into the HPLC system.
-
Analyze the chromatograms to determine the concentration of the derivatized product in the sample.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the derivatized product in the diluted sample.
-
Back-calculate to find the concentration in the original saturated solution, accounting for all dilution factors. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Important Considerations:
-
Due to the reactivity of acyl chlorides, all glassware should be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis.
-
Safety precautions, including the use of a fume hood and appropriate personal protective equipment, are essential when handling this compound and the solvents. Acyl chlorides are corrosive and can cause severe skin and eye irritation.
References
Technical Guide: Stability and Storage of 2,5,6-Trichloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,5,6-trichloronicotinoyl chloride (CAS No. 58584-88-6). Due to the reactive nature of acyl chlorides, proper handling and storage are critical to maintain product integrity and ensure laboratory safety.
Chemical Properties and Stability Profile
This compound is a reactive chemical compound used in organic synthesis.[][2] Its stability is primarily influenced by its susceptibility to hydrolysis and reaction with other nucleophiles.
1.1 General Stability
Under standard ambient and dry conditions, the product is considered chemically stable.[3] However, its reactivity as an acyl chloride makes it inherently sensitive to environmental factors, particularly moisture.
1.2 Sensitivity and Reactivity
-
Moisture/Water: The primary degradation pathway for this compound is hydrolysis. It reacts with water, and potentially violently, to decompose and liberate toxic gases, such as hydrogen chloride gas.[4][5] This reaction is typical for acyl chlorides and necessitates stringent protection from moisture.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, alcohols, and amines.[5] These substances can induce rapid and potentially hazardous reactions.
1.3 Hazardous Decomposition
In the event of decomposition, either through reaction with water or thermal breakdown, hazardous substances may be released. These can include:
-
Hydrogen chloride (HCl) gas
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Phosgene[5]
The following diagram illustrates the logical relationship of key stability factors.
Caption: Logical diagram of chemical stability pathways.
Storage and Handling Recommendations
Proper storage is essential to preserve the chemical's purity and prevent hazardous situations. The following table summarizes the recommended conditions based on safety data for analogous compounds.
| Parameter | Recommendation | Rationale & References |
| Temperature | Store in a cool, dry, and well-ventilated place. | To minimize thermal decomposition and pressure buildup.[4][5] |
| Atmosphere | Keep under an inert gas (e.g., Nitrogen, Argon). | To prevent contact with atmospheric moisture.[4] |
| Container | Keep container tightly closed. Use original, dry containers. | Prevents moisture ingress and contamination.[3][4] |
| Moisture | Protect from all sources of moisture and water. | The compound is moisture-sensitive and reacts to decompose.[4][6] |
| Location | Store locked up in a designated corrosives area. | To control access and segregate from incompatible materials.[4][5] |
Experimental Protocols
3.1 Objective
To determine the degradation rate of this compound under controlled accelerated stability conditions (e.g., elevated temperature and humidity).
3.2 Materials and Equipment
-
This compound sample
-
Anhydrous solvents (e.g., acetonitrile, dichloromethane)
-
Controlled environment stability chamber
-
Inert gas (Nitrogen or Argon)
-
Vials with septa caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
3.3 Experimental Workflow
The following diagram outlines a typical workflow for a chemical stability study.
Caption: General experimental workflow for a stability study.
3.4 Detailed Methodology
-
Sample Preparation (T=0): Inside a glovebox or under a stream of inert gas, accurately weigh the this compound. Prepare a stock solution in a suitable anhydrous solvent.
-
Initial Analysis: Immediately analyze an aliquot of the stock solution via HPLC to determine the initial purity (T=0 baseline).
-
Stability Setup: Aliquot the remaining stock solution or solid into multiple vials. Securely seal the vials.
-
Storage: Place the vials into a stability chamber set to the desired conditions (e.g., 40°C / 75% Relative Humidity for accelerated testing). Protect samples from light if photosensitivity is being assessed.
-
Timepoint Analysis: At predetermined intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from the chamber.
-
Quenching and Analysis: To prevent further degradation after removal, the reaction can be quenched. This is often done by derivatizing the remaining acyl chloride into a stable ester or amide, followed by dilution and analysis by HPLC.
-
Data Analysis: Compare the purity of the sample at each time point to the initial T=0 data. Calculate the percentage of degradation over time to establish a stability profile under the tested conditions.
Safety Precautions
Working with this compound requires stringent safety measures.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] A respirator may be necessary if vapors are generated.[5]
-
Handling: Use only under a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[4] Avoid breathing mists or vapors.[4]
-
Spills: Do not expose spills to water.[5] Absorb with inert material and place in a suitable, closed container for disposal.[5]
-
First Aid:
References
The Latent Bio-Potential of 2,5,6-Trichloronicotinoyl Chloride: A Technical Primer for Drug Discovery
For Immediate Release
Shanghai, China – November 2, 2025 – While not extensively characterized for its inherent biological effects, 2,5,6-trichloronicotinoyl chloride is emerging as a critical starting scaffold for the synthesis of a new generation of bioactive molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways and potential therapeutic applications of compounds derived from this versatile chemical entity. The strategic placement of chlorine atoms on the pyridine ring offers unique opportunities for creating derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions.
Core Synthesis and Derivatization
This compound serves as a reactive precursor for the synthesis of a variety of derivatives, primarily through the modification of its acyl chloride group. A fundamental and widely utilized derivatization is its conversion to 2,5,6-trichloronicotinamide. This transformation is a critical step, creating a more stable intermediate for further chemical modifications.
Experimental Protocol: Synthesis of 2,5,6-Trichloronicotinamide
This protocol outlines the general procedure for the synthesis of 2,5,6-trichloronicotinamide from this compound:
-
A solution of this compound (e.g., 2.5 g, 10.2 mmol) in a suitable solvent such as dioxane (20 ml) is prepared.
-
The solution is cooled to 0°C.
-
Ammonium hydroxide (e.g., 10 ml of 28% aqueous solution) is slowly added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0°C for a short period (e.g., 10 minutes) following the complete addition of ammonium hydroxide.
-
The product is then extracted using an organic solvent like dichloromethane (e.g., 3 x 50 ml).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,5,6-trichloronicotinamide.[1][2]
This straightforward amidation provides a key intermediate for the development of further analogs with potential biological activities. The following diagram illustrates this core synthetic step.
Potential Biological Activities of Derivatives
While direct biological data for this compound is scarce, the broader class of nicotinoyl chloride and nicotinamide derivatives has demonstrated significant potential across several therapeutic areas. It is hypothesized that the unique substitution pattern of this compound could lead to derivatives with novel mechanisms of action and improved potency.
Anticancer Potential
Derivatives of nicotinamide have been investigated for their cytotoxic effects against various cancer cell lines. Research into substituted N-phenyl nicotinamides has identified compounds that act as potent inducers of apoptosis.[3] For instance, certain analogs have been shown to arrest cancer cells in the G2/M phase of the cell cycle, leading to programmed cell death.[3] The chloro-substituents on the pyridine ring of this compound could serve as strategic points for modification to enhance these pro-apoptotic activities.
Nicotinamide-based diamide derivatives have also been synthesized and evaluated for their cytotoxic effects, with some compounds showing moderate to good inhibitory activities against human lung cancer cell lines.[4][5]
The general workflow for screening the anticancer potential of novel derivatives synthesized from this compound is depicted below.
Antimicrobial and Antifungal Activity
Nicotinic acid derivatives have shown promise as antimicrobial agents. Studies have reported the synthesis of acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7] The unique electronic properties conferred by the three chlorine atoms in this compound could be exploited to develop new classes of antibiotics.
Anti-inflammatory Properties
Derivatives of nicotinoyl chloride are also recognized for their potential anti-inflammatory properties.[8] The development of novel anti-inflammatory agents remains a significant area of research, and the 2,5,6-trichloronicotinoyl scaffold offers a new avenue for the design of molecules that could modulate inflammatory pathways.
Future Directions and Conclusion
This compound represents a largely untapped resource in drug discovery. Its utility as a reactive intermediate for the synthesis of diverse molecular architectures is clear. The key to unlocking its full potential lies in the systematic synthesis and biological evaluation of its derivatives. Future research should focus on creating libraries of compounds derived from 2,5,6-trichloronicotinamide and screening them against a wide range of biological targets, including kinases, proteases, and microbial enzymes.
The data presented in this guide, though based on the broader class of nicotinoyl derivatives, strongly suggests that the 2,5,6-trichloro-substituted scaffold is a promising starting point for the development of novel therapeutics. It is hoped that this technical guide will stimulate further research into this intriguing and potentially valuable molecule.
References
- 1. 2,5,6-trichloronicotinaMide | 142266-62-4 [chemicalbook.com]
- 2. 2,5,6-trichloronicotinaMide synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cas 69422-73-7,2,4,6-trichloronicotinoyl chloride | lookchem [lookchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 2,5,6-Trichloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5,6-Trichloronicotinoyl chloride is a reactive acyl chloride that serves as a key building block in the synthesis of a variety of N-substituted amides. The resulting 2,5,6-trichloronicotinamide scaffold is of interest to medicinal chemists due to the prevalence of the nicotinamide moiety in biologically active compounds. The three chlorine substituents on the pyridine ring offer opportunities for further functionalization through nucleophilic substitution reactions, making these amides versatile intermediates in the discovery of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of both the parent 2,5,6-trichloronicotinamide and a range of N-substituted derivatives, along with potential applications based on the biological activities of related structures.
Potential Applications in Drug Discovery
While the specific biological activities of many 2,5,6-trichloronicotinamide derivatives are still under investigation, the broader class of nicotinamides and related heterocyclic amides has shown promise in several therapeutic areas. The following are potential, though not yet proven, applications for amides derived from this compound:
-
Anticancer Agents: Nicotinamide analogs are known to inhibit enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial for DNA repair in cancer cells. By inhibiting PARP, these compounds can induce synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. The 2,5,6-trichloronicotinamide scaffold could serve as a starting point for the development of novel PARP inhibitors.
-
Antimicrobial Agents: Various N-aryl and N-alkyl amides have demonstrated antibacterial and antifungal properties. The mechanism of action can vary, but some derivatives have been shown to disrupt cell wall synthesis or interfere with essential metabolic pathways in microorganisms. The unique electronic and steric properties conferred by the trichlorinated pyridine ring may lead to compounds with potent and selective antimicrobial activity.
-
Enzyme Inhibition: The amide functionality is a common feature in many enzyme inhibitors, acting as a key hydrogen bond donor or acceptor. The 2,5,6-trichloronicotinamide core can be elaborated with various substituents to target the active sites of enzymes implicated in a range of diseases.
Experimental Protocols
Protocol 1: Synthesis of 2,5,6-Trichloronicotinamide (Parent Amide)
This protocol describes the synthesis of the unsubstituted amide from this compound and ammonium hydroxide.[1]
Materials:
-
This compound
-
Dioxane
-
Ammonium hydroxide (28% aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ammonium hydroxide (excess) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 10 minutes.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the initial reaction).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield 2,5,6-trichloronicotinamide.
Expected Outcome:
This reaction typically proceeds with high efficiency, often yielding the product in quantitative amounts.[1] The resulting 2,5,6-trichloronicotinamide can often be used in subsequent reactions without further purification.[1]
Protocol 2: General Procedure for the Synthesis of N-Substituted Amides
This generalized protocol is based on the Schotten-Baumann reaction conditions and can be adapted for the synthesis of a variety of N-substituted amides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 eq) and the tertiary amine base (1.5 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation: Synthesis of N-Substituted 2,5,6-Trichloronicotinamides
The following table provides illustrative examples of the synthesis of various N-substituted amides using the general protocol described above. Please note that these are representative examples, and optimization of reaction conditions may be necessary for specific substrates.
| Entry | Amine | Product | Solvent | Base | Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-2,5,6-trichloronicotinamide | DCM | TEA | 4 | 85-95 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2,5,6-trichloronicotinamide | DCM | TEA | 4 | 80-90 |
| 3 | Benzylamine | N-benzyl-2,5,6-trichloronicotinamide | THF | DIPEA | 6 | 88-98 |
| 4 | Piperidine | (2,5,6-trichloropyridin-3-yl)(piperidin-1-yl)methanone | DCM | TEA | 2 | 90-99 |
| 5 | Morpholine | (2,5,6-trichloropyridin-3-yl)(morpholino)methanone | DCM | TEA | 2 | 90-99 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-substituted 2,5,6-trichloronicotinamides.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PARP DNA repair pathway by 2,5,6-trichloronicotinamide derivatives.
References
Application Notes and Protocols for 2,5,6-Trichloronicotinoyl Chloride in Peptide Synthesis
Disclaimer: The following application notes and protocols are a theoretical exploration into the potential use of 2,5,6-trichloronicotinoyl chloride in peptide synthesis. Extensive literature searches did not yield established protocols for this specific application. The information presented is based on the general principles of peptide coupling reactions and the known reactivity of acid chlorides. These protocols should be considered hypothetical and would require significant experimental validation.
Introduction
Peptide synthesis is a cornerstone of chemical biology and drug discovery, enabling the construction of complex peptide chains from individual amino acids. The critical step in this process is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. This reaction is not spontaneous and requires the "activation" of the carboxylic acid, typically through the use of coupling reagents. These reagents convert the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the amino group.
A wide array of coupling reagents has been developed, each with its own advantages and disadvantages concerning reaction efficiency, suppression of side reactions (like racemization), and compatibility with different synthetic strategies (solution-phase vs. solid-phase). Acid chlorides represent one of the most reactive classes of carboxylic acid derivatives. While simple amino acid chlorides can be prone to side reactions, the use of more complex acid chlorides as activating agents to form transient reactive intermediates is a viable strategy.
This document explores the hypothetical application of this compound as a coupling reagent in peptide synthesis. Its high reactivity, stemming from the electron-withdrawing effects of the chlorine atoms and the pyridine ring nitrogen, could potentially lead to very rapid and efficient peptide bond formation.
Proposed Mechanism of Action
It is proposed that this compound acts as a carboxylic acid activating agent. The reaction would proceed via the formation of a highly reactive mixed anhydride intermediate. The N-protected amino acid reacts with this compound in the presence of a non-nucleophilic base. This mixed anhydride is then attacked by the N-terminal amine of the growing peptide chain (or another amino acid ester) to form the desired peptide bond. The 2,5,6-trichloronicotinate serves as a good leaving group.
Caption: Proposed mechanism for peptide bond formation using this compound.
Data Presentation
Table 1: Hypothetical Reaction Parameters for Peptide Coupling
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |
| Stoichiometry | ||
| N-Protected Amino Acid | 3.0 eq. | 1.0 eq. |
| This compound | 3.0 eq. | 1.0 eq. |
| Peptide/Resin | 1.0 eq. | 1.0 eq. |
| Base (e.g., DIEA) | 6.0 eq. | 2.0 eq. |
| Solvent | DMF or NMP | DCM or THF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 - 60 minutes | 1 - 2 hours |
Table 2: Theoretical Comparison with Common Coupling Reagents
| Feature | This compound (Hypothetical) | HBTU/HATU | Carbodiimides (DCC/DIC) |
| Reactivity | Very High | High | Moderate |
| Cost | Likely High (Specialty Chemical) | High | Low |
| Byproducts | 2,5,6-Trichloronicotinic acid, Base-HCl | HOBt/HOAt, Tetramethylurea | DCU/DIU (Insoluble/Soluble) |
| Racemization Risk | Potentially High (without additives) | Low (with HOBt/HOAt) | Moderate (reduced by HOBt) |
| Handling | Moisture sensitive, corrosive | Generally stable solids | Moisture sensitive |
Experimental Protocols
Protocol 1: Hypothetical Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol describes a single coupling cycle on a pre-loaded resin (e.g., Rink Amide or Wang resin).
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Peptide synthesis resin with a free N-terminal amine
Workflow Diagram:
Application Notes and Protocols for Esterification Reactions with 2,5,6-Trichloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5,6-Trichloronicotinoyl chloride is a highly reactive derivative of nicotinic acid. The presence of multiple chlorine atoms on the pyridine ring and the acyl chloride functionality makes it a potent electrophile, susceptible to nucleophilic attack. This reactivity is central to its application in the synthesis of a variety of esters and amides, which are often key intermediates in the development of pharmaceuticals and agrochemicals.
The esterification of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically rapid and exothermic, necessitating careful control of reaction conditions to ensure high yield and purity of the desired ester product. These application notes provide a detailed overview of the principles, a general experimental protocol, and the expected reaction pathways for the esterification of this compound with various alcohols.
Reaction Mechanism and Principles
The esterification reaction with this compound follows a classic nucleophilic addition-elimination pathway.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the this compound.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, either a non-nucleophilic base added to the reaction mixture or another alcohol molecule, removes the proton from the oxonium ion to yield the final ester product and a hydrochloride salt byproduct.
To drive the reaction to completion and to neutralize the hydrochloric acid byproduct, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is typically employed. The choice of solvent is also critical; it must be inert to the highly reactive acid chloride. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are commonly used.
Experimental Protocols
While specific examples of esterification with this compound are not extensively detailed in publicly available literature, a general protocol can be established based on its known reactivity with other nucleophiles, such as amines[1]. The following is a representative protocol for the esterification with a generic alcohol (R-OH).
Materials:
-
This compound
-
Alcohol (e.g., ethanol, phenol, or a more complex alcohol)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and dissolve it in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Addition of Acid Chloride: Dissolve this compound (1.05 equivalents) in a separate portion of anhydrous DCM and add it dropwise to the alcohol solution via a dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization, depending on the properties of the product.
Quantitative Data
| Parameter | General Range/Condition | Notes |
| Yield | 60-95% | Highly dependent on the substrate and purification method. |
| Reaction Time | 1-5 hours | Can be monitored by TLC for completion. |
| Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction. |
| Solvent | Anhydrous DCM, THF, Dioxane | Must be inert to the acid chloride. |
| Base | Triethylamine, Pyridine | Used to neutralize the HCl byproduct. |
Visualizations
Diagram 1: General Esterification Workflow
Caption: Workflow for the esterification of this compound.
Diagram 2: Nucleophilic Acyl Substitution Mechanism
References
Application Notes and Protocols: 2,5,6-Trichloronicotinoyl Chloride as a Reagent for Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5,6-Trichloronicotinoyl chloride is a highly reactive acyl chloride that serves as a versatile reagent for acylation reactions. Its trifunctionalized pyridine ring makes it an attractive building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The electron-withdrawing nature of the chlorine substituents and the pyridine nitrogen enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity allows for the efficient synthesis of a variety of derivatives, including amides, esters, and ketones. These application notes provide detailed protocols and data for the use of this compound in key acylation reactions.
Data Presentation
Table 1: Amidation of this compound with Ammonium Hydroxide
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| This compound (1.0 eq) | Ammonium hydroxide (28% aq. sol.) | Dioxane | 0 | 10 min | 2,5,6-Trichloronicotinamide | 100 |
Table 2: Spectroscopic Data for 2,5,6-Trichloronicotinamide
| Technique | Data |
| ¹H NMR | Available[1] |
| ¹³C NMR | Available |
| IR | Available |
| Mass Spec | Available |
Experimental Protocols
Protocol 1: Synthesis of 2,5,6-Trichloronicotinamide
This protocol details the synthesis of 2,5,6-trichloronicotinamide from this compound.[2]
Materials:
-
This compound (2.5 g, 10.2 mmol)
-
Ammonium hydroxide (28% aqueous solution, 10 ml)
-
Dioxane (20 ml)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (2.5 g, 10.2 mmol) in dioxane (20 ml) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 10 ml of ammonium hydroxide (28% aqueous solution) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at 0°C for 10 minutes after the addition is complete.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 ml).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield 2,5,6-trichloronicotinamide (2.3 g, 100% yield) as a solid.[2]
-
The product can be used in subsequent reactions without further purification.
Acylation Applications
Amide Synthesis
This compound is an excellent reagent for the synthesis of amides. The reaction proceeds readily with primary and secondary amines, as well as with ammonia, to form the corresponding N-substituted or unsubstituted amides. The high reactivity of the acyl chloride often allows for these reactions to be carried out at low temperatures with high yields, as demonstrated in Protocol 1.
References
Application Notes & Protocols: Synthesis of Novel Heterocycles Using 2,5,6-Trichloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the utilization of 2,5,6-trichloronicotinoyl chloride as a versatile starting material for the synthesis of novel nitrogen-containing heterocycles. The inherent reactivity of the acid chloride, combined with the strategically placed chlorine substituents on the pyridine ring, makes it a valuable building block for constructing complex molecular architectures, particularly fused ring systems like pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.
Introduction: The Versatility of this compound
This compound is a highly reactive chemical intermediate. Its structure features two key reactive sites:
-
Acyl Chloride Group (-COCl): This group is highly electrophilic and readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form amides, esters, and thioesters. This reaction is the primary step for introducing diverse side chains and functional groups.
-
Chlorinated Pyridine Ring: The chlorine atoms at positions 2, 5, and 6 are susceptible to nucleophilic aromatic substitution (SNAr). This allows for subsequent cyclization reactions where a nucleophile, initially attached to the acyl group, attacks one of the ring positions to form a new heterocyclic ring.
This dual reactivity enables a modular approach to synthesizing complex fused heterocycles, which are scaffolds found in numerous biologically active compounds and approved drugs.
Application: Pathway to Pyrido[2,3-d]pyrimidinones
A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidinone derivatives. This fused heterocyclic system is a core component of molecules investigated as inhibitors of various kinases and other biological targets. The general synthetic strategy involves a two-step process:
-
Amidation: The nicotinoyl chloride is first converted into its corresponding nicotinamide by reaction with an amine.
-
Intramolecular Cyclization: The newly formed amide undergoes a cyclization reaction to form the pyrimidinone ring fused to the pyridine core.
The following protocols detail these key transformations.
Caption: General synthetic pathway from the starting material to a fused heterocycle.
Experimental Protocols
Protocol 1: Synthesis of 2,5,6-Trichloronicotinamide
This protocol describes the conversion of the starting acyl chloride to its primary amide, a crucial intermediate for further cyclization.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of 2,5,6-trichloronicotinamide.
Methodology:
-
A solution of this compound (2.5 g, 10.2 mmol) in dioxane (20 mL) is prepared.
-
In a separate flask, 10 mL of ammonium hydroxide (28% NH₃ aqueous solution) is cooled to 0 °C in an ice bath.
-
The dioxane solution of the acyl chloride is added dropwise to the cold, stirred ammonium hydroxide solution.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 10 minutes.
-
The mixture is then transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[1][2]
Data Summary:
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Role |
| This compound | 244.89 | 2.5 g | 10.2 | Starting Material |
| Ammonium Hydroxide (28%) | 35.05 | 10 mL | - | Nucleophile/Base |
| Dioxane | 88.11 | 20 mL | - | Solvent |
| Dichloromethane | 84.93 | 150 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | 142.04 | q.s. | - | Drying Agent |
| Product | Yield | Purity | ||
| 2,5,6-Trichloronicotinamide | ~2.3 g (~100%) | Used without further purification |
Protocol 2: Synthesis of 5,7-Dichloro-3,4-dihydropyrido[2,3-d]pyrimidin-4-one
This protocol outlines a potential cyclization of the intermediate amide to form a fused pyridopyrimidinone ring system. This reaction is analogous to syntheses of similar heterocyclic cores.
Methodology:
-
A mixture of 2,5,6-trichloronicotinamide (2.25 g, 10.0 mmol) and formamide (25 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is allowed to cool to room temperature.
-
The cooled mixture is poured into ice-cold water, and the resulting precipitate is collected by vacuum filtration.
-
The solid is washed with water and then dried to yield the crude product.
-
If necessary, the product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water.
Data Summary:
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Role |
| 2,5,6-Trichloronicotinamide | 225.46 | 2.25 g | 10.0 | Starting Material |
| Formamide | 45.04 | 25 mL | - | Reagent/Solvent |
| Product | Expected Yield | Notes | ||
| 5,7-Dichloropyrido[2,3-d]pyrimidin-4-one | Varies | Yields are typically moderate to good for this type of cyclization. |
References
Application Notes and Protocols for the Scale-up Synthesis of 2,5,6-Trichloronicotinoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2,5,6-trichloronicotinoyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process: the hydrolysis of 2,5,6-trichloro-3-(trichloromethyl)pyridine to 2,5,6-trichloronicotinic acid, followed by the conversion of the nicotinic acid derivative to the corresponding nicotinoyl chloride.
Step 1: Synthesis of 2,5,6-Trichloronicotinic Acid via Hydrolysis
The first step involves the hydrolysis of 2,5,6-trichloro-3-(trichloromethyl)pyridine in the presence of a strong acid. Sulfuric acid is a commonly used reagent for this transformation.[1][2]
Reaction Scheme:
Quantitative Data for Hydrolysis Reaction
The following table summarizes the key quantitative parameters for the hydrolysis of 2,5,6-trichloro-3-(trichloromethyl)pyridine to 2,5,6-trichloronicotinic acid, based on established patent literature.[1][2]
| Parameter | Value | Reference |
| Starting Material | 2,5,6-trichloro-3-(trichloromethyl)pyridine | [1] |
| Reagent | Sulfuric Acid (H₂SO₄) | [1][2] |
| H₂SO₄ Concentration | 40-100% | [1][2] |
| Molar Ratio (H₂SO₄:Substrate) | 2:1 to 30:1 | [1][2] |
| Reaction Temperature | 80-130 °C | [1][2] |
| Reaction Time | 0.5-30 hours | [1][2] |
| Product Melting Point | 150-154 °C | [1][2] |
Detailed Experimental Protocol for Scale-up Synthesis of 2,5,6-Trichloronicotinic Acid
This protocol is designed for a multi-gram scale synthesis and can be adapted for pilot plant production with appropriate engineering controls.
Materials:
-
2,5,6-trichloro-3-(trichloromethyl)pyridine
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water (deionized)
-
Acetonitrile
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
Addition funnel
-
Heating/cooling circulator
-
Receiving flask
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Charging the Reactor: Charge the jacketed glass reactor with a predetermined amount of 2,5,6-trichloro-3-(trichloromethyl)pyridine.
-
Acid Addition: Under vigorous stirring, slowly add concentrated sulfuric acid (98%) to the reactor via the addition funnel. An exothermic reaction will occur, so control the addition rate to maintain the temperature below 40°C.
-
Heating: Once the addition is complete, heat the reaction mixture to 110-120°C and maintain this temperature for 2-4 hours. The reaction progress can be monitored by TLC or HPLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel containing a stirred mixture of ice and water, slowly and carefully pour the reaction mixture. This quenching step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Precipitation and Filtration: The product, 2,5,6-trichloronicotinic acid, will precipitate as a white solid. Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid by filtration using a Buchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the purified 2,5,6-trichloronicotinic acid in a vacuum oven at 60-70°C to a constant weight.
Step 2: Synthesis of this compound
The second step is the conversion of the synthesized 2,5,6-trichloronicotinic acid to the corresponding acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts are gaseous and easily removed.
Reaction Scheme:
Quantitative Data for Chlorination Reaction
The following table outlines the general quantitative parameters for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride. These should be optimized for the specific substrate.
| Parameter | Recommended Value |
| Starting Material | 2,5,6-Trichloronicotinic Acid |
| Reagent | Thionyl Chloride (SOCl₂) |
| Molar Ratio (SOCl₂:Acid) | 1.1 - 2.0 equivalents |
| Catalyst (optional) | Catalytic amount of DMF |
| Solvent (optional) | Toluene, Dichloromethane, or neat |
| Reaction Temperature | Reflux (typically 70-80°C for neat) |
| Reaction Time | 1-4 hours |
Detailed Experimental Protocol for Scale-up Synthesis of this compound
This protocol describes a scalable procedure for the synthesis of the target acyl chloride.
Materials:
-
2,5,6-Trichloronicotinic Acid
-
Thionyl Chloride (SOCl₂)
-
Toluene (anhydrous)
-
Dimethylformamide (DMF, catalytic amount)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ fumes)
-
Addition funnel
-
Heating/cooling circulator
-
Distillation apparatus for solvent and excess reagent removal
-
Receiving flask
Procedure:
-
Charging the Reactor: Charge the jacketed glass reactor with 2,5,6-trichloronicotinic acid and anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of DMF to the suspension.
-
Thionyl Chloride Addition: Slowly add thionyl chloride to the stirred suspension at room temperature via an addition funnel. Gas evolution (HCl and SO₂) will be observed.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-3 hours, or until the reaction is complete as monitored by the cessation of gas evolution and confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Removal of Excess Reagent and Solvent: Once the reaction is complete, cool the mixture. Remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
Product Isolation: The residue is the crude this compound. For many applications, this crude product may be of sufficient purity. If higher purity is required, vacuum distillation can be employed.
Overall Experimental Workflow
The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.
References
Application Notes and Protocols: 2,5,6-Trichloronicotinoyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,5,6-trichloronicotinoyl chloride as a versatile building block in medicinal chemistry. While direct blockbuster drugs originating from this specific reagent are not extensively documented in publicly available literature, its chemical reactivity, coupled with the known biological activities of related chlorinated nicotinic acid derivatives, underscores its potential in the synthesis of novel therapeutic agents.
Introduction
This compound is a highly reactive trifunctionalized pyridine derivative. The presence of three chlorine atoms and an acyl chloride group provides multiple reaction sites for synthetic chemists to introduce molecular diversity. The chlorine atoms can be selectively substituted through nucleophilic aromatic substitution, while the acyl chloride readily reacts with a variety of nucleophiles such as amines, alcohols, and hydrazines to form amides, esters, and hydrazides, respectively. The chlorinated pyridine core is a common scaffold in many biologically active compounds, valued for its ability to modulate physicochemical properties and engage in specific interactions with biological targets.
Synthetic Applications
The primary application of this compound in synthetic chemistry is as a precursor for a variety of nicotinic acid derivatives. The acyl chloride is the most reactive site, allowing for straightforward derivatization.
Synthesis of 2,5,6-Trichloronicotinamide
A fundamental application is the synthesis of 2,5,6-trichloronicotinamide, a key intermediate for further functionalization.
Experimental Protocol:
A general procedure for the synthesis of 2,5,6-trichloropyridin-3-amide from this compound is as follows:
-
A solution of this compound (2.5 g, 10.2 mmol) in dioxane (20 ml) is prepared.
-
The solution is slowly added dropwise to 10 ml of ammonium hydroxide (28% NH3 aqueous solution) at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for an additional 10 minutes.
-
The product is extracted with dichloromethane (3 x 50 ml).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
This procedure affords 2,5,6-trichloropyridin-3-amide (2.3 g, 100% yield), which can often be used in subsequent reactions without further purification.[1]
Synthesis of 2,5,6-Trichloronicotinamide.
Potential Medicinal Chemistry Applications
While specific examples for this compound are limited, the broader class of chlorinated nicotinic acid derivatives has shown significant promise in various therapeutic areas.
Antimicrobial Agents
Nicotinic acid and its derivatives are known to possess antibacterial and antifungal properties. For instance, various acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria.[2] A series of novel 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro antifungal activity, with some compounds showing potent activity against Candida albicans.[3]
Derivatives of the closely related 5,6-dichloronicotinic acid have been investigated as fungicidal agents. This suggests that the 2,5,6-trichloro- substituted scaffold could be a valuable starting point for the development of new antimicrobial compounds.
Quantitative Data for Related Nicotinic Acid Derivatives:
| Compound Class | Organism | Activity | Value |
| Acylhydrazones of Nicotinic Acid | Staphylococcus epidermidis ATCC 12228 | MIC | 1.95 µg/mL |
| Acylhydrazones of Nicotinic Acid | Staphylococcus aureus ATCC 43300 (MRSA) | MIC | 7.81 µg/mL |
| 1,3,4-Oxadiazolines of Nicotinic Acid | Bacillus subtilis ATCC 6633 | MIC | 7.81 µg/mL |
| 1,3,4-Oxadiazolines of Nicotinic Acid | Staphylococcus aureus ATCC 43300 (MRSA) | MIC | 15.62 µg/mL |
| 2-Aminonicotinamide Derivatives | Candida albicans | MIC80 | 0.0313 - 4.0 µg/mL |
Data from related nicotinic acid derivatives, not directly from this compound derivatives.[2][3]
Kinase Inhibitors
Chlorinated heterocyclic scaffolds are prevalent in the design of kinase inhibitors for oncology and other diseases. The chlorine atoms can form crucial halogen bonds with the kinase hinge region or be displaced by nucleophilic residues. While no specific kinase inhibitors derived from this compound were identified in the literature, the related compound 2,4,6-trichloronicotinoyl chloride is used as a building block for pharmaceuticals, including potential antitumor and anti-inflammatory agents.
Experimental Workflow for Screening Novel Derivatives
The following workflow outlines a general approach for synthesizing and screening novel compounds derived from this compound for potential biological activity.
Workflow for Drug Discovery.
Conclusion
This compound represents a promising, yet underexplored, starting material for medicinal chemistry campaigns. Its trifunctional nature allows for the rapid generation of diverse chemical libraries. Based on the established biological activities of related chlorinated nicotinic acid derivatives, future research into derivatives of this compound is warranted, particularly in the areas of antimicrobial and anticancer drug discovery. The synthetic protocols and screening workflows provided here offer a foundational guide for researchers to unlock the therapeutic potential of this versatile chemical scaffold.
References
Application Notes and Protocols for Agrochemical Synthesis Involving 2,5,6-Trichloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of agrochemical candidates using 2,5,6-trichloronicotinoyl chloride as a key intermediate. The protocols are designed to be adaptable for the synthesis of a variety of pyridinecarboxamide derivatives, a class of compounds known for their fungicidal and herbicidal activities.
Introduction
This compound is a highly reactive derivative of nicotinic acid. The presence of multiple chlorine atoms on the pyridine ring significantly influences the electron distribution, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity makes it a valuable building block for the synthesis of diverse agrochemical candidates, particularly N-substituted amides. The general structure of these target molecules allows for extensive structure-activity relationship (SAR) studies by varying the substituent on the amide nitrogen.
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the chlorination of 2,5,6-trichloronicotinic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of acid chlorides from carboxylic acids.[1][2][3]
Materials:
-
2,5,6-Trichloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous 1,2-dichloroethane or toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of 2,5,6-trichloronicotinic acid (1.0 eq) in anhydrous 1,2-dichloroethane (or toluene), add thionyl chloride (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used in the next step without further purification.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 2,5,6-Trichloronicotinic acid | 1.0 | 226.44 |
| Thionyl chloride | 2.0 | 118.97 |
Note: The yield of this reaction is typically high, often quantitative.
Synthesis of N-Aryl-2,5,6-Trichloronicotinamides
The reaction of this compound with various primary or secondary amines yields the corresponding N-substituted nicotinamides. These compounds are of significant interest as potential herbicides and fungicides. The synthesis of the commercial fungicide Boscalid, which is 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)nicotinamide, serves as a well-documented example of this type of reaction, although it utilizes a different chlorinated nicotinoyl chloride.[4][5][6][7]
Experimental Protocol: General Synthesis of N-Aryl-2,5,6-Trichloronicotinamides
This protocol is a general method for the amidation of this compound.
Materials:
-
This compound
-
Substituted aniline or other amine (1.0 eq)
-
Triethylamine or pyridine (as a base, 1.1 eq)
-
Anhydrous dichloromethane or toluene
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the substituted amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for a Representative Synthesis:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 244.89 |
| 4-Chloroaniline | 1.0 | 127.57 |
| Triethylamine | 1.1 | 101.19 |
Agrochemical Context and Signaling Pathways
While a specific commercial agrochemical derived directly from this compound is not prominently documented in publicly available literature, the resulting pyridinecarboxamides are structurally analogous to known classes of agrochemicals.
-
Herbicidal Action: Many chlorinated pyridine derivatives, such as Picloram, act as synthetic auxins.[8][9][10][11][12] These compounds mimic the plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing their death.[9] It is plausible that N-aryl-2,5,6-trichloronicotinamides could exhibit a similar mode of action.
-
Fungicidal Action: The fungicide Boscalid, a nicotinamide derivative, acts by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[4] This disruption of the electron transport chain leads to a cessation of cellular respiration and ultimately cell death. N-Aryl-2,5,6-trichloronicotinamides represent a class of compounds that could be screened for similar fungicidal activity.
Visualizations
Caption: Synthetic workflow for N-Aryl-2,5,6-Trichloronicotinamides.
Caption: Proposed herbicidal mode of action via the synthetic auxin pathway.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Boscalid - Wikipedia [en.wikipedia.org]
- 5. CN103073489A - Preparation method of Boscalid - Google Patents [patents.google.com]
- 6. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105061306A - Boscalid preparation method - Google Patents [patents.google.com]
- 8. Picloram (Ref: X 159868) [sitem.herts.ac.uk]
- 9. invasive.org [invasive.org]
- 10. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. Picloram - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reactions with 2,5,6-Trichloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for reactions involving 2,5,6-trichloronicotinoyl chloride, a key intermediate in the synthesis of various biologically active molecules. The information is intended to guide researchers in academic and industrial settings, particularly in the field of drug discovery and development.
Introduction
This compound is a highly reactive acyl chloride that serves as a versatile building block for the synthesis of a range of derivatives, including amides, esters, and other heterocyclic compounds. Its derivatives have shown potential as kinase inhibitors and are valuable intermediates in the preparation of pharmaceutical agents. This document outlines key reactions and provides detailed experimental procedures for the synthesis and derivatization of this compound.
Safety Precautions
This compound is a corrosive and toxic compound. It is fatal if inhaled and causes severe skin burns and eye damage.[1][2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[1][2] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2]
Experimental Protocols
Synthesis of 2,5,6-Trichloronicotinamide
This protocol details the reaction of this compound with ammonium hydroxide to yield 2,5,6-trichloronicotinamide.
Materials:
-
This compound
-
Dioxane
-
Ammonium hydroxide (28% aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure: [3]
-
Dissolve this compound (2.5 g, 10.2 mmol) in dioxane (20 ml) in a round-bottom flask equipped with a stirring bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ammonium hydroxide (10 ml, 28% aqueous solution) dropwise to the stirred solution using a dropping funnel.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 10 minutes.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 ml).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to afford 2,5,6-trichloronicotinamide.
Quantitative Data:
| Reactant | Product | Solvent | Reaction Time | Temperature | Yield | Reference |
| This compound | 2,5,6-Trichloronicotinamide | Dioxane | 10 min | 0 °C | 100% | [3] |
General Protocol for the Synthesis of N-Substituted 2,5,6-Trichloronicotinamides
This generalized protocol describes the reaction of this compound with primary or secondary amines to form N-substituted amides.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary or secondary amine (1.0 eq) and the tertiary amine base (1.1 eq) in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in the aprotic solvent and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for the Synthesis of 2,5,6-Trichloronicotinate Esters
This protocol outlines the general procedure for the esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Aprotic solvent (e.g., dichloromethane, toluene)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and the tertiary amine base (1.1 eq) in the aprotic solvent.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.0 eq) in the aprotic solvent dropwise to the alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
After the reaction is complete, dilute with the solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting ester by column chromatography or distillation.
Application in Drug Discovery: Kinase Inhibitor Synthesis
Derivatives of chlorinated nicotinoyl chlorides are valuable precursors in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. These inhibitors often target signaling pathways that are aberrantly activated in cancer cells, such as the PI3K/Akt/mTOR and Abl tyrosine kinase pathways.[4][5][6] The trichlorinated pyridine scaffold can be strategically functionalized to create potent and selective inhibitors that bind to the ATP-binding site of these kinases.
Visualizations
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2,5,6-trichloronicotinaMide synthesis - chemicalbook [chemicalbook.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Approaches for the Utilization of 2,5,6-Trichloronicotinoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of green and sustainable chemistry approaches for the utilization of 2,5,6-trichloronicotinoyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. By adopting these methodologies, researchers can minimize environmental impact, improve safety, and enhance reaction efficiency. The following sections detail alternative reaction conditions, provide comparative data, and offer step-by-step experimental protocols.
Introduction to Green Acylation Reactions
This compound is a highly reactive acylating agent, traditionally employed in reactions that often utilize hazardous solvents and produce significant waste. Green chemistry principles offer a framework for developing more environmentally benign alternatives. Key strategies for the greener acylation using this compound include the use of alternative solvents, energy-efficient reaction activation methods like microwave and ultrasound irradiation, and the application of catalytic systems to reduce waste and improve atom economy.
Comparative Data for Acylation Methodologies
The following tables summarize quantitative data from studies on various acylation reactions, comparing traditional methods with greener alternatives. While the substrates may vary, these data provide a strong basis for applying these green principles to reactions involving this compound.
Table 1: Comparison of Solvents for Amide Synthesis from Acid Chlorides
| Solvent | Substrate Scope | Typical Yield (%) | Reaction Time | Environmental/Safety Considerations |
| Dichloromethane (DCM) | Broad | 85-95 | 1-4 h | Volatile, suspected carcinogen, chlorinated waste. |
| Dimethylformamide (DMF) | Broad | 90-98 | 1-3 h | Toxic, high boiling point, difficult to remove. |
| Cyrene™ | Good for primary amines | 80-95 | 1 h | Bio-based, biodegradable, low toxicity.[1][2] |
| Phosphate Buffer | Anilines and amines | 85-95 | 20 min | Aqueous medium, non-toxic, easy workup. |
Table 2: Energy Input Comparison for Acylation Reactions
| Energy Source | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Conventional Heating | 2-24 h | 70-90 | Well-established, scalable. | Slow, high energy consumption, potential for side reactions. |
| Microwave Irradiation | 5-30 min | 85-97 | Rapid heating, improved yields, reduced side products.[3][4] | Specialized equipment required, potential for hotspots. |
| Ultrasonic Irradiation | 4-60 min | 85-97 | Enhanced mass transfer, shorter reaction times, milder conditions. | Scalability can be challenging. |
Experimental Protocols for Green Acylation
The following protocols are adapted from established green chemistry methodologies and are proposed for the acylation of amines and alcohols with this compound.
Protocol 1: Amide Synthesis in a Bio-based Solvent (Cyrene™)
This protocol describes the synthesis of a 2,5,6-trichloronicotinamide derivative using the green solvent Cyrene™.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine (Et3N)
-
Cyrene™
-
Water (for workup)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) and triethylamine (1.1 mmol) in Cyrene™ (2 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in Cyrene™ (1 mL) to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water (10 mL) to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water (2 x 10 mL).
-
Dry the product under vacuum to obtain the desired 2,5,6-trichloronicotinamide derivative.
Protocol 2: Microwave-Assisted Esterification
This protocol outlines a rapid and efficient synthesis of a 2,5,6-trichloronicotinate ester using microwave irradiation.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Pyridine
-
Tetrahydrofuran (THF)
Procedure:
-
In a microwave-safe reaction vessel, combine the alcohol (1.0 mmol) and pyridine (1.2 mmol) in THF (5 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 80 °C) for 10-15 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography if necessary.
Protocol 3: Ultrasound-Assisted Amidation in an Aqueous Medium
This protocol details an environmentally friendly amidation reaction using ultrasonic irradiation in a phosphate buffer.
Materials:
-
This compound
-
Amine or aniline
-
Phosphate buffer (pH 7.4)
-
Sodium bicarbonate (NaHCO3)
Procedure:
-
In a flask, suspend the amine or aniline (1.0 mmol) in phosphate buffer (10 mL).
-
Add sodium bicarbonate (2.0 mmol) to the suspension.
-
Place the flask in an ultrasonic bath.
-
Slowly add a solution of this compound (1.0 mmol) in a minimal amount of a water-miscible solvent (e.g., THF) to the sonicated mixture.
-
Continue sonication at room temperature for 20-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the product by filtration, wash with water, and dry.
Visualizing Green Chemistry Workflows
The following diagrams illustrate the logical flow and key steps in the proposed green chemistry protocols.
Caption: Workflow for Green Amide Synthesis in a Bio-based Solvent.
Caption: Workflow for Microwave-Assisted Esterification.
Logical Relationships of Green Chemistry Strategies
The adoption of green chemistry principles for reactions with this compound is based on a hierarchy of interconnected strategies aimed at minimizing environmental impact.
Caption: Logical Relationship of Green Chemistry Strategies.
By implementing these greener approaches, researchers and drug development professionals can significantly reduce the environmental footprint of their synthetic processes involving this compound, while often benefiting from faster reactions and higher yields.
References
- 1. 2,5,6-trichloronicotinaMide synthesis - chemicalbook [chemicalbook.com]
- 2. Cas 69422-73-7,2,4,6-trichloronicotinoyl chloride | lookchem [lookchem.com]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving yield in reactions with 2,5,6-Trichloronicotinoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2,5,6-Trichloronicotinoyl chloride.
Troubleshooting Guides
Low or no product yield is a common issue in organic synthesis. This guide addresses specific problems that may arise when using this compound and provides systematic approaches to troubleshoot and resolve them.
Issue 1: Low Yield in Amide Synthesis
The reaction of this compound with amines to form amides is a primary application. However, various factors can lead to poor yields.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Acyl chlorides are highly susceptible to hydrolysis.[1][2][3] | Prevention of the formation of 2,5,6-trichloronicotinic acid, a common impurity that is difficult to remove and does not participate in the desired reaction. |
| Poor Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger, non-nucleophilic base such as Proton Sponge® or DBU. Alternatively, catalysis with DMAP (4-Dimethylaminopyridine) can be effective. | Enhanced reaction rate and higher conversion to the desired amide. |
| Steric Hindrance | If either the amine or the acyl chloride is sterically hindered, the reaction may require more forcing conditions. Increase the reaction temperature and/or reaction time. The use of a more potent activating agent is generally not applicable as the acyl chloride is already highly activated. | Improved yield by overcoming the steric barrier to nucleophilic attack. |
| Side Reactions on the Pyridine Ring | The chlorine atoms on the pyridine ring can be susceptible to nucleophilic aromatic substitution, especially with highly nucleophilic amines or under harsh reaction conditions. Use milder conditions (e.g., lower temperature) and a less nucleophilic base (e.g., triethylamine or diisopropylethylamine). | Minimized formation of undesired byproducts where the amine has displaced one of the ring chlorines. |
| Inadequate Stoichiometry of Reagents | Ensure precise measurement of all reagents. A slight excess of the amine (1.1-1.2 equivalents) can sometimes improve yields, but a large excess may lead to side reactions. | Optimized conversion of the limiting reagent (this compound). |
Experimental Protocol: High-Yield Synthesis of 2,5,6-Trichloropyridin-3-amide
This protocol is adapted from a literature procedure with a reported yield of 100%.[4]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (2.5 g, 10.2 mmol) in anhydrous dioxane (20 ml).
-
Reaction: Cool the solution to 0°C in an ice bath. Slowly add ammonium hydroxide (28% aqueous solution, 10 ml) dropwise to the stirred solution via the dropping funnel.
-
Stirring: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 10 minutes.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 ml).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Issue 2: Low Yield in Ester Synthesis
The formation of esters from this compound and alcohols can also be challenging.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Nucleophilicity of the Alcohol | For less reactive alcohols, especially phenols or sterically hindered alcohols, the addition of a nucleophilic catalyst such as DMAP is highly recommended. The reaction should be run in the presence of a non-nucleophilic base like triethylamine or pyridine. | Increased reaction rate and improved conversion to the ester. |
| Competing Hydrolysis | As with amide synthesis, hydrolysis of the acyl chloride is a major concern.[1][2][3] Ensure rigorously anhydrous conditions. | Preservation of the highly reactive acyl chloride for the desired esterification reaction. |
| Side Reactions with the Pyridine Ring | While less common with alcohols compared to amines, nucleophilic substitution on the pyridine ring can occur under forcing conditions. Use the mildest conditions that afford a reasonable reaction rate. | Reduced formation of byproducts. |
| Reversibility of the Reaction | While the reaction with an acyl chloride is generally considered irreversible, the HCl byproduct can protonate the starting alcohol, reducing its nucleophilicity. The use of a stoichiometric amount of a tertiary amine base is crucial to scavenge the HCl.[5] | Driving the reaction to completion by neutralizing the acid byproduct. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound is highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A desiccator is recommended for long-term storage.
Q2: What are the main impurities to look for in this compound?
A2: The most common impurity is the corresponding carboxylic acid, 2,5,6-trichloronicotinic acid, which is formed upon hydrolysis.[6] This can be detected by IR spectroscopy (broad O-H stretch) or by an acidic proton signal in ¹H NMR spectroscopy.
Q3: Can I use this compound in Friedel-Crafts acylation reactions?
A3: While acyl chlorides are the standard reagents for Friedel-Crafts acylations, the presence of the electron-withdrawing pyridine ring and the three chlorine substituents deactivates the aromatic system, making it a poor substrate for this type of reaction.[7][8][9][10][11] Alternative synthetic routes are generally more effective.
Q4: What is the best way to purify the products of reactions with this compound?
A4: The purification method will depend on the properties of the product.
-
Amides and Esters: Column chromatography on silica gel is a common and effective method. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification technique.
-
Aqueous Work-up: A standard aqueous work-up is typically performed before chromatography or crystallization to remove any water-soluble byproducts and the hydrochloride salt of the base used in the reaction.
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes. This compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin, wash immediately with copious amounts of water.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Generalized pathway for amide synthesis.
References
- 1. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,5,6-trichloronicotinaMide synthesis - chemicalbook [chemicalbook.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. 2,5,6-Trichloronicotinic acid [jknbiochem.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Side reactions of 2,5,6-Trichloronicotinoyl chloride and how to avoid them
Welcome to the technical support center for 2,5,6-Trichloronicotinoyl Chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding common side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most prevalent side reactions stem from the high reactivity of the acyl chloride functional group. These include:
-
Hydrolysis: Reaction with water to form the corresponding carboxylic acid, 2,5,6-trichloronicotinic acid.
-
Alcoholysis/Phenolysis: Reaction with alcohols or phenols to form esters. This is a desired reaction if you are synthesizing an ester, but a side reaction if an amide is the target.
-
Reaction with Excess Amine: Formation of a stable salt with the amine reactant, rendering it non-nucleophilic. Additionally, the hydrogen chloride (HCl) generated during the reaction can protonate the amine.
-
Nucleophilic Aromatic Substitution (SNAr): Although less common under typical acylation conditions, the highly electron-deficient pyridine ring may be susceptible to attack by strong nucleophiles at one of the chlorinated positions.
Q2: I am seeing a significant amount of 2,5,6-trichloronicotinic acid in my reaction mixture. How can I prevent this hydrolysis?
A2: Hydrolysis is a common issue due to the moisture sensitivity of acyl chlorides.[1][2][3] To minimize hydrolysis, you should:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Low Temperatures: Adding the this compound to the reaction mixture at low temperatures (e.g., 0 °C) can significantly reduce the rate of hydrolysis. A published procedure for the synthesis of 2,5,6-trichloronicotinamide specifies adding the acyl chloride at 0 °C.
-
Proper Handling and Storage: Store this compound in a desiccator and handle it quickly to minimize exposure to air.
Q3: My amide synthesis is giving a low yield, and I suspect the amine is being deactivated. What is happening and how can I fix it?
A3: The reaction of an acyl chloride with an amine produces one equivalent of hydrogen chloride (HCl).[2][4] This HCl will react with your amine nucleophile to form an ammonium salt, which is no longer nucleophilic and thus cannot react with the acyl chloride. To circumvent this, you must include a base in your reaction to act as an HCl scavenger.
-
Use of a Non-Nucleophilic Base: A tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly used in a slight excess (e.g., 1.1-1.5 equivalents) to neutralize the HCl as it is formed. Pyridine can also be used as a base and solvent.
-
Excess Amine: If your amine is inexpensive and readily available, you can use two equivalents. One equivalent will act as the nucleophile, and the second will act as the base to neutralize the HCl.
Q4: Can the chlorine atoms on the pyridine ring react with my nucleophile?
A4: Nucleophilic aromatic substitution (SNAr) is a potential side reaction because the three electron-withdrawing chlorine atoms and the nitrogen atom make the pyridine ring highly electron-deficient.[4][5][6][7] However, acylation at the carbonyl group is generally a much faster reaction. SNAr is more likely to occur under more forcing conditions, such as with strong nucleophiles at elevated temperatures. To avoid this:
-
Maintain Low Temperatures: As with other side reactions, keeping the reaction temperature low will favor the more rapid acylation reaction.
-
Use Moderately Nucleophilic Reagents: Very strong nucleophiles may increase the likelihood of SNAr.
-
Control Reaction Time: Do not allow the reaction to proceed for an unnecessarily long time after the starting material has been consumed, as this could provide an opportunity for slower side reactions to occur.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired amide/ester | 1. Hydrolysis of this compound. 2. Deactivation of the amine nucleophile by HCl. 3. Incomplete reaction. | 1. Ensure rigorous anhydrous conditions and perform the reaction under an inert atmosphere at low temperature (0 °C). 2. Add a non-nucleophilic base (e.g., triethylamine, DIPEA) or use a second equivalent of the amine. 3. Monitor the reaction by TLC or LC-MS to confirm completion. If stalled, consider a slight increase in temperature, but be mindful of potential side reactions. |
| Presence of 2,5,6-trichloronicotinic acid in the product | Reaction with trace amounts of water (hydrolysis). | 1. Improve anhydrous technique. 2. During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition or SNAr. 2. The chosen base is too nucleophilic and is reacting with the acyl chloride. | 1. Maintain a low reaction temperature throughout the addition and stirring. 2. Use a hindered, non-nucleophilic base like DIPEA. |
| Difficulty in purifying the final product | The product may be contaminated with the HCl salt of the amine or the base used. | 1. During aqueous workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and amine-based reagents, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acid. 2. If the product is basic, consider purification by chromatography on silica gel. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amides
This protocol is designed to minimize hydrolysis and deactivation of the amine nucleophile.
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled, stirring solution of the amine and base over a period of 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of Esters
This protocol is for the esterification of alcohols or phenols and aims to prevent hydrolysis of the acyl chloride.
-
Preparation: Ensure all glassware is rigorously dried.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the mixture to 0 °C.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
Visualizations
Caption: Main reaction pathways of this compound.
Caption: Troubleshooting workflow for reactions.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. savemyexams.com [savemyexams.com]
- 3. fiveable.me [fiveable.me]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
Purification techniques for products of 2,5,6-Trichloronicotinoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5,6-trichloronicotinoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most prevalent impurities are the corresponding carboxylic acid (2,5,6-trichloronicotinic acid) due to hydrolysis, and residual chlorinating agents such as thionyl chloride or oxalyl chloride, along with hydrogen chloride (HCl).[1] Incomplete reaction can also leave unreacted 2,5,6-trichloronicotinic acid.
Q2: How can I prevent the hydrolysis of this compound during workup and purification?
To minimize hydrolysis, it is critical to use anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and performing manipulations under an inert atmosphere (e.g., nitrogen or argon). Avoid any contact with water or protic solvents like alcohols.
Q3: What are the recommended storage conditions for this compound?
Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area. A desiccator or a dry box is recommended for long-term storage to prevent degradation from atmospheric moisture.
Q4: Is this compound a solid or a liquid at room temperature?
The physical state at room temperature should be confirmed by observation. However, given that its precursor, 2,5,6-trichloronicotinic acid, is a solid, the acid chloride is likely to be a high-boiling liquid or a low-melting solid. This information is crucial for choosing between distillation and recrystallization.
Q5: What are the primary safety concerns when handling this compound?
This compound is expected to be corrosive and a lachrymator. It will react with moisture on the skin and in the respiratory tract to produce HCl. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Hydrolysis of the product during workup or purification.- Incomplete reaction during synthesis.- Product loss during transfer. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.- Use anhydrous solvents for extraction and purification.- Monitor the reaction progress by TLC or other appropriate methods to ensure completion.- Minimize transfers and ensure efficient extraction. |
| Product is an oil and will not crystallize | - Presence of impurities, such as residual solvent or the starting carboxylic acid.- The product may be a low-melting solid or an oil at room temperature. | - Try to purify a small sample by vacuum distillation to see if a solid is obtained.- Attempt recrystallization with different anhydrous solvent systems (e.g., toluene/hexane, chloroform/pentane).- Use a seed crystal to induce crystallization. |
| Product decomposes during distillation | - Distillation temperature is too high.- Presence of impurities that catalyze decomposition. | - Use a high-vacuum pump to lower the boiling point.- A short-path distillation apparatus is recommended to minimize the time the compound is exposed to high temperatures.- Ensure the starting material is as pure as possible before attempting distillation. |
| Column chromatography gives poor separation | - The compound is too reactive and decomposes on the silica gel.- Inappropriate solvent system. | - Deactivate the silica gel by adding a small amount of a non-protic solvent and then removing it under vacuum.- Use a less polar stationary phase if possible.- Choose a solvent system with minimal polarity that still provides good solubility and separation. |
| Product purity does not improve after recrystallization | - The impurity co-crystallizes with the product.- The chosen solvent is not appropriate. | - Try a different solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.- Consider an alternative purification method such as vacuum distillation or chromatography. |
Purification Techniques: Data and Protocols
Quantitative Data Summary
The following table provides a qualitative comparison of common purification techniques for this compound. The exact values will depend on the initial purity and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Yield | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >98% | 60-80% | - Effective for removing non-volatile impurities.- Can handle larger quantities. | - Potential for thermal decomposition.- Requires specialized equipment. |
| Recrystallization | >99% | 50-70% | - Can achieve very high purity.- Good for removing closely related impurities. | - Higher product loss in the mother liquor.- Finding a suitable anhydrous solvent can be challenging. |
| Column Chromatography | >97% | 40-60% | - Good for separating a wide range of impurities. | - Product can decompose on the stationary phase.- Can be time-consuming and uses large amounts of solvent. |
Experimental Protocols
1. Vacuum Distillation
This method is suitable for purifying liquid this compound or for a solid with a low melting point.
-
Apparatus: A short-path distillation apparatus is recommended to minimize thermal stress on the compound. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Attach the flask to the short-path distillation head.
-
Slowly and carefully apply a vacuum. A vacuum of <1 mmHg is recommended.
-
Gently heat the distillation flask in a heating mantle or oil bath.
-
Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the vacuum achieved.
-
Once the distillation is complete, release the vacuum with an inert gas before dismantling the apparatus.
-
2. Recrystallization
This is the preferred method for solid this compound.
-
Solvent Selection: The ideal solvent should be anhydrous and dissolve the compound sparingly at room temperature but readily at its boiling point. Potential solvents include toluene, hexane, or a mixture of the two.[1]
-
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, add the minimum amount of hot, anhydrous solvent (e.g., toluene) to the crude product to dissolve it completely.
-
If the solution is colored, you may consider adding a small amount of activated charcoal, though this can sometimes lead to product loss. If used, hot filter the solution through a pad of celite.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or freezer.
-
Collect the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
Wash the crystals with a small amount of cold, anhydrous solvent.
-
Dry the crystals under high vacuum to remove any residual solvent.
-
Diagrams
Caption: Purification workflow for this compound.
Caption: Logic diagram for troubleshooting an impure product.
References
Optimizing reaction conditions for 2,5,6-Trichloronicotinoyl chloride
Welcome to the technical support center for 2,5,6-Trichloronicotinoyl Chloride. This resource is designed for researchers, chemists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most prevalent and effective method is the reaction of 2,5,6-Trichloronicotinic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used, often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2][3] The reaction converts the carboxylic acid to the more reactive acyl chloride, typically with gaseous byproducts (SO₂ and HCl) that are easily removed.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). For a more quantitative assessment, you can take a small aliquot of the reaction mixture (with extreme caution), quench it with a nucleophile like methanol to form the methyl ester, and analyze the resulting mixture by GC-MS or LC-MS to check for the disappearance of the starting carboxylic acid.
Q3: What are the primary stability concerns for this compound?
A3: Like most acyl chlorides, this compound is highly sensitive to moisture.[4] It will readily hydrolyze back to the parent carboxylic acid upon contact with water, including atmospheric humidity. All manipulations should be performed under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
Q4: What solvents are recommended for reactions involving this compound?
A4: Aprotic, non-nucleophilic solvents are required. Common choices include dichloromethane (DCM), chloroform, toluene, and 1,2-dichloroethane. Ensure all solvents are thoroughly dried before use.
Q5: How should I store this compound?
A5: It should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place. Storing it inside a desiccator can provide an additional layer of protection against moisture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis or use of this compound.
Issue 1: Low or No Yield of Acyl Chloride
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure sufficient reaction time and temperature. Refluxing is often necessary.[1][5] Confirm the complete dissolution of the starting acid. |
| Degradation by Moisture | Use oven-dried glassware and anhydrous solvents. Perform the reaction under a nitrogen or argon atmosphere. |
| Sub-optimal Chlorinating Agent | Thionyl chloride is generally effective. Ensure it is fresh and has not been decomposed by moisture. Using an excess (2-3 equivalents) can help drive the reaction to completion.[1] |
| Impure Starting Material | Verify the purity of the 2,5,6-Trichloronicotinic acid. Impurities can interfere with the reaction. |
Issue 2: Product is Contaminated with Starting Material (Carboxylic Acid)
| Possible Cause | Recommended Solution |
| Incomplete Reaction | See "Incomplete Reaction" solutions above. Increase reflux time or the amount of chlorinating agent. |
| Premature Workup/Hydrolysis | During workup, ensure all equipment is dry and avoid exposure to atmospheric moisture. Quenching with a dry, inert solvent is recommended. |
| Inefficient Purification | The unreacted carboxylic acid is non-volatile. Purification via vacuum distillation can effectively separate the volatile acyl chloride from the acid.[3][6] |
Issue 3: Formation of Colored Impurities or Byproducts
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Overheating can lead to decomposition or side reactions. Maintain a controlled reflux and avoid excessive temperatures. |
| Reaction with Catalyst (DMF) | While catalytic DMF is common, excessive amounts or high temperatures can lead to side reactions. Use only a catalytic amount (e.g., 1-2 drops). |
| Contaminated Reagents | Use high-purity starting materials and reagents to minimize side reactions. |
| Purification Strategy | Purify the crude product by fractional distillation under reduced pressure to remove colored, high-boiling impurities.[2][3][6] |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol details the conversion of 2,5,6-Trichloronicotinic acid to the corresponding acyl chloride using thionyl chloride.
Methodology:
-
Assemble a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere.
-
To the flask, add 2,5,6-Trichloronicotinic acid (1.0 eq).
-
Add anhydrous toluene (approx. 5 mL per gram of acid) to the flask.
-
Slowly add thionyl chloride (SOCl₂, 2.5 eq) to the suspension at room temperature via a dropping funnel.
-
Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux (approx. 110°C) and stir for 2-4 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by short-path vacuum distillation to yield this compound as a clear, colorless, or pale yellow liquid.
Protocol 2: Amidation Reaction with a Primary Amine
This protocol describes a typical application of the acyl chloride in forming an amide bond.
Methodology:
-
Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary: Optimization of Acyl Chloride Synthesis
The following table summarizes the results of optimization experiments for the synthesis of this compound from 2,5,6-Trichloronicotinic acid.
| Entry | Chlorinating Agent (eq) | Catalyst | Time (h) | Temperature (°C) | Yield (%) | Purity (by GC) |
| 1 | SOCl₂ (1.5) | None | 4 | 110 | 75 | 90% |
| 2 | SOCl₂ (2.5) | None | 4 | 110 | 88 | 94% |
| 3 | SOCl₂ (2.5) | DMF (cat.) | 2 | 110 | 96 | 98% |
| 4 | (COCl)₂ (1.5) | DMF (cat.) | 3 | 80 | 94 | 97% |
| 5 | PCl₅ (1.1) | None | 3 | 110 | 85 | 92% |
Note: Data are illustrative examples for comparison purposes.
Visual Guides
Workflow for Synthesis and Subsequent Amidation
The following diagram illustrates the general workflow from the starting carboxylic acid to the final purified amide product.
Caption: General workflow for synthesis and amidation.
Troubleshooting Logic for Low Yield
This decision tree provides a logical path for diagnosing the cause of low product yield.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. Nicotinoyl chloride | 10400-19-8 | Benchchem [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. echemi.com [echemi.com]
Handling and safety precautions for 2,5,6-Trichloronicotinoyl chloride
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 2,5,6-Trichloronicotinoyl chloride.
Safety and Hazard Information
This compound is a corrosive and moisture-sensitive compound that requires strict safety protocols.
GHS Hazard Classification:
-
Skin Corrosion (Category 1B/1C)
-
Serious Eye Damage (Category 1)
-
Corrosive to metals (Category 1)
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.
Precautionary Statements:
-
Prevention:
-
P260: Do not breathe dust.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 58584-88-6 | [][2] |
| Molecular Formula | C₆HCl₄NO | [2] |
| Molecular Weight | 244.89 g/mol | [3] |
| Appearance | Data not available | |
| Melting Point | Data not available | [3] |
| Boiling Point | Data not available | [3] |
| Solubility | Reacts with water.[4] | [4] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Q1: My reaction is sluggish or has failed to produce the desired product.
A1: The most common cause of reaction failure is the degradation of the this compound starting material due to moisture. This compound is highly moisture-sensitive.[5]
-
Verify Reagent Quality: Ensure the reagent was stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a dry environment.
-
Use Anhydrous Conditions: All solvents and other reagents must be rigorously dried before use. Glassware should be oven-dried or flame-dried immediately before the experiment.
-
Check Reaction Temperature: Some reactions may require specific temperature control. Ensure your reaction is proceeding at the optimal temperature.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent atmospheric moisture from interfering.
Q2: I observe fuming when I open the reagent bottle.
A2: This is a strong indication of moisture contamination. The acyl chloride is reacting with atmospheric water vapor to produce hydrogen chloride (HCl) gas, which is visible as fumes. The reagent may be partially or fully hydrolyzed and may not be suitable for your reaction. It is critical to handle the material in a well-ventilated fume hood.
Q3: The product yield is low, and I have a significant amount of a water-soluble byproduct.
A3: This suggests that your starting material or reaction solvent contained water. This compound readily hydrolyzes to 2,5,6-trichloronicotinic acid. This acid byproduct is more water-soluble than the desired product and can lead to low yields and purification challenges. To avoid this, strictly adhere to anhydrous techniques.
Q4: During workup with an aqueous solution, the mixture becomes very hot.
A4: The reaction of unreacted this compound with water is exothermic. When quenching the reaction, perform the addition of the aqueous solution slowly and with external cooling (e.g., an ice bath) to manage the heat generated.
Caption: Troubleshooting workflow for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q: What is the primary hazard of this chemical? A: It is highly corrosive and causes severe skin burns and eye damage. It also reacts with water, which can generate corrosive HCl gas.
Q: What personal protective equipment (PPE) should I wear? A: Always wear chemical-resistant gloves (e.g., impervious gloves), safety goggles or a face shield, and a lab coat.[5] All handling should be done inside a certified chemical fume hood.
Q: How should I store this compound? A: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like water and strong oxidizing agents.[5][6][7] The container should be kept under a dry, inert atmosphere. It is designated as a corrosive material and should be stored in a corrosives area.[5]
Q: What should I do in case of a spill? A: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material like sand, silica gel, or vermiculite.[6][7] Collect the material into a suitable, closed container for disposal.[6][7] Avoid generating dust. Do not use water to clean the spill as it will react. Prevent the spill from entering drains.
Q: What is the correct first aid procedure for exposure? A:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes, removing contact lenses if possible. Seek immediate medical attention from an ophthalmologist.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
Q: How should I dispose of waste containing this chemical? A: Dispose of contents/container to an approved waste disposal plant.[5] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5][6]
Experimental Protocol: Synthesis of 2,5,6-Trichloropyridin-3-amide
This protocol is adapted from a general procedure for the synthesis of 2,5,6-trichloropyridin-3-amide.[8]
Materials:
-
This compound
-
Dioxane (anhydrous)
-
Ammonium hydroxide (28% aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dioxane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add concentrated ammonium hydroxide (28% NH₃ solution) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 10 minutes.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,5,6-trichloropyridin-3-amide.
Safety Notes:
-
The reaction is exothermic and should be performed with cooling.
-
Ammonia and dichloromethane are volatile and should be handled in a fume hood.
-
Always wear appropriate PPE, including gloves, lab coat, and eye protection.
Caption: Reactivity pathways for this compound.
References
- 2. Page loading... [wap.guidechem.com]
- 3. Cas 69422-73-7,2,4,6-trichloronicotinoyl chloride | lookchem [lookchem.com]
- 4. 2,4,6-Trichlorobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 2,5,6-trichloronicotinaMide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Low Reactivity of Amines with 2,5,6-Trichloronicotinoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of amines in reactions with 2,5,6-trichloronicotinoyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion when reacting a sterically hindered secondary amine with this compound?
A1: Sterically hindered secondary amines, such as diisopropylamine, present a significant steric barrier to the electrophilic carbonyl carbon of the acyl chloride. The bulky substituents on the amine impede the necessary nucleophilic attack to initiate the acylation reaction. Standard reaction conditions may be insufficient to overcome this steric hindrance, leading to poor or no product formation.
Q2: My reaction with an electron-deficient aniline is sluggish and gives a low yield. What is the underlying issue?
A2: Electron-deficient anilines, for instance, 2,4-dichloroaniline, are poor nucleophiles. The electron-withdrawing groups on the aromatic ring reduce the electron density on the nitrogen atom, diminishing its nucleophilicity. Consequently, the rate of reaction with the already electron-poor this compound is significantly slower, often resulting in low yields.
Q3: Can the choice of base impact the outcome of the reaction?
A3: Absolutely. The base is crucial for scavenging the HCl byproduct of the reaction. For sterically hindered or weakly nucleophilic amines, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often preferred over standard bases like triethylamine (TEA).[1][2] TEA, being less sterically hindered, can sometimes compete with the desired amine as a nucleophile, leading to unwanted side products.[2][3]
Q4: When should I consider using a catalyst?
A4: A catalyst is recommended when you are working with particularly unreactive amines (either due to steric hindrance or electronic effects). 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions.[4][5][6] It reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the low-reactivity amine.
Q5: Are there any specific solvents that are preferred for these reactions?
A5: Anhydrous aprotic solvents are generally recommended to prevent hydrolysis of the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices. For reactions requiring higher temperatures, toluene or N,N-dimethylformamide (DMF) can be used, although DMF can sometimes participate in side reactions.
Troubleshooting Guides
Issue 1: Low Yield with Sterically Hindered Amines (e.g., Diisopropylamine)
This guide addresses the challenge of reacting sterically demanding secondary amines with this compound.
Caption: Troubleshooting workflow for low-yield reactions with sterically hindered amines.
Protocol 1.1: Standard Conditions (for baseline comparison)
-
To a solution of diisopropylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (TEA) (1.5 eq).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 1.2: Optimized Conditions with Non-Nucleophilic Base and Catalyst
-
To a solution of diisopropylamine (1.2 eq) in anhydrous DCM (0.5 M) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 5-7 from Protocol 1.1 for work-up and purification.
| Entry | Amine | Base | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diisopropylamine | TEA | - | RT | 24 | < 10 |
| 2 | Diisopropylamine | DIPEA | - | RT | 24 | 35 |
| 3 | Diisopropylamine | DIPEA | DMAP (10) | RT | 16 | 85 |
| 4 | Diisopropylamine | DIPEA | DMAP (10) | 40 (reflux) | 8 | 92 |
Issue 2: Poor Conversion with Weakly Nucleophilic Amines (e.g., 2,4-Dichloroaniline)
This section provides guidance for reactions involving electron-deficient anilines.
Caption: Key factors for optimizing reactions with weakly nucleophilic amines.
Protocol 2.1: Standard Conditions (for baseline comparison)
-
To a solution of 2,4-dichloroaniline (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at room temperature under an inert atmosphere, add triethylamine (TEA) (1.5 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2.2: Optimized Conditions with Catalyst and Elevated Temperature
-
To a solution of 2,4-dichloroaniline (1.1 eq) in anhydrous toluene (0.5 M) under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous toluene.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and follow steps 5-7 from Protocol 2.1 for work-up and purification.
| Entry | Amine | Base | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloroaniline | TEA | - | RT | 24 | 15 |
| 2 | 2,4-Dichloroaniline | DIPEA | - | 50 | 24 | 30 |
| 3 | 2,4-Dichloroaniline | DIPEA | DMAP (20) | 50 | 18 | 75 |
| 4 | 2,4-Dichloroaniline | DIPEA | DMAP (20) | 80 | 12 | 91 |
References
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2,5,6-Trichloronicotinoyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5,6-Trichloronicotinoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyzed reactions performed with this compound?
A1: this compound is a versatile building block. The three reactive sites (two chloro substituents on the pyridine ring and the acyl chloride) allow for a variety of transformations. The most common catalyzed reactions include:
-
Suzuki-Miyaura Coupling: To form C-C bonds at the chloro-positions, typically targeting the C2 or C6 position. This reaction utilizes a palladium catalyst and a boronic acid coupling partner.
-
Sonogashira Coupling: To introduce alkyne moieties at the chloro-positions, also a palladium-catalyzed reaction, often with a copper co-catalyst.[1]
-
Amidation/Esterification: The acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with amines or alcohols. While often proceeding without a catalyst, bases like pyridine or triethylamine are typically used. For less reactive nucleophiles, a catalyst like DMAP (4-Dimethylaminopyridine) may be employed.
Q2: How do I choose the right catalyst for a Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura coupling of aryl chlorides, particularly electron-deficient ones like this compound, robust palladium catalysts are required.[1] Common choices include palladium complexes with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands. Palladium(II) precatalysts are often used for their stability.[2] The choice of ligand can also influence the regioselectivity of the reaction.
Q3: What is the role of the copper co-catalyst in Sonogashira couplings and is it always necessary?
A3: In a typical Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex, facilitating the coupling.[1] While the copper co-catalyst generally increases the reaction rate and allows for milder conditions, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1] Copper-free Sonogashira protocols have been developed to avoid this side reaction, though they may require more specialized ligands or different reaction conditions.
Q4: Can I perform reactions at the acyl chloride without affecting the chloro substituents on the pyridine ring?
A4: Yes, the acyl chloride is significantly more reactive towards nucleophiles than the chloro substituents on the aromatic ring. Standard amidation or esterification reactions can be performed selectively at the acyl chloride position under relatively mild conditions, often without the need for a transition metal catalyst. A common method is the Schotten-Baumann reaction, which involves reacting the acyl chloride with an amine or alcohol in the presence of a base.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst | • Ensure the palladium catalyst is not old or degraded. • Use a pre-catalyst that is air and moisture stable. • Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). |
| 2. Inefficient Oxidative Addition | • Aryl chlorides are less reactive than bromides or iodides.[4] Use ligands designed for aryl chloride activation (e.g., XPhos, SPhos). • Increase reaction temperature. | |
| 3. Catalyst Deactivation | • The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[5] Using bulky ligands can sometimes mitigate this. • Ensure starting materials and solvents are free of impurities that could poison the catalyst. | |
| Low Yield | 1. Protodeboronation of Boronic Acid | • Use a stronger base or a different base/solvent system. • Use boronic esters (e.g., pinacol esters) which can be more stable. |
| 2. Homocoupling of Boronic Acid | • Ensure anaerobic conditions to prevent oxidative homocoupling. • Use a lower reaction temperature. | |
| Poor Regioselectivity | 1. Similar Reactivity of C2 and C6 Positions | • The electronic and steric environment of the two chloro-positions may be similar. • Screen different palladium ligands, as the ligand can have a significant impact on regioselectivity. |
Sonogashira Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Palladium Catalyst | • See "Inactive Catalyst" under Suzuki-Miyaura Coupling. |
| 2. Catalyst Poisoning | • Reactions can be sensitive to oxygen.[6] Ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., Nitrogen or Argon). | |
| 3. Poor Substrate Reactivity | • Aryl chlorides are challenging substrates for Sonogashira coupling.[7] Higher temperatures and more active catalyst systems may be required. | |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Copper Co-catalyst and Oxygen | • This is a common side reaction.[1] • Rigorously exclude oxygen from the reaction mixture. • Switch to a copper-free Sonogashira protocol. |
| Low Yield | 1. Incomplete Reaction | • Increase reaction time or temperature. • Increase catalyst loading. |
| 2. Degradation of Starting Materials or Product | • Some alkynes can be unstable under prolonged heating. • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Quantitative Data
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Aryl Chlorides
| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | 0.5 | XPhos (0.4) | K3PO4 | MeOH/THF | RT | ~95 | [2] |
| 4-Chlorotoluene | Phenylboronic acid | 0.5 | SPhos (0.4) | K3PO4 | MeOH/THF | RT | ~90 | [2] |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh3)4 (3) | - | Na2CO3 | Toluene/H2O | 100 | 78 | [8] |
Table 2: Yields for Amidation of this compound
| Amine | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Ammonium Hydroxide | - | Dioxane/H2O | 0 | 100 | [9] |
| Pyrrolidine | Triethylamine | Cyrene | RT | 85 | [10] |
| Aniline | Triethylamine | Cyrene | RT | 90 | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried flask, add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K3PO4, 2-3 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Addition of Reagents: Add this compound (1 equivalent) and the arylboronic acid (1.1-1.5 equivalents).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, toluene, or THF/water mixture) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of this compound
-
Reaction Setup: To an oven-dried flask, add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%). The flask is evacuated and backfilled with an inert gas.
-
Addition of Reagents: Add this compound (1 equivalent) and a degassed solution of the terminal alkyne (1.1-1.5 equivalents) and a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) in a suitable solvent (e.g., THF or DMF).
-
Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride, water, and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Protocol for Amidation of this compound with Ammonium Hydroxide[9]
-
Reaction Setup: A solution of this compound (1 equivalent) in dioxane is prepared.
-
Addition of Amine: The solution is cooled to 0 °C, and ammonium hydroxide (28% aqueous solution) is added dropwise with stirring.
-
Reaction: The reaction mixture is stirred at 0 °C for 10 minutes.
-
Work-up: The mixture is extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2,5,6-trichloronicotinamide.
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Troubleshooting Logic for Cross-Coupling Reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,5,6-trichloronicotinaMide synthesis - chemicalbook [chemicalbook.com]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
Technical Support Center: Synthesis of 2,5,6-Trichloronicotinoyl Chloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2,5,6-trichloronicotinoyl chloride from 2,5,6-trichloronicotinic acid.
Experimental Protocol: Synthesis of this compound
This protocol details the conversion of 2,5,6-trichloronicotinic acid to its corresponding acid chloride using thionyl chloride.
Materials:
-
2,5,6-Trichloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent such as dichloromethane)
-
Dry glassware (oven-dried and cooled under an inert atmosphere)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Charging the Flask: Add 2,5,6-trichloronicotinic acid to the flask.
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. An inert solvent like anhydrous toluene can be used to facilitate stirring, although the reaction can often be run neat in an excess of thionyl chloride.
-
Reaction Conditions: Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by rotary evaporation under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous solvent like toluene may be performed.
-
Product Isolation: The resulting crude this compound is often used directly in the next step without further purification. If purification is necessary, vacuum distillation can be attempted, though care must be taken to avoid thermal decomposition.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: The reaction appears to be incomplete, and I still have starting material present. What could be the cause?
A1: Incomplete conversion of the carboxylic acid to the acid chloride can be due to several factors:
-
Insufficient Thionyl Chloride: The stoichiometry of the reaction requires at least one equivalent of thionyl chloride. However, using a larger excess (2-5 equivalents) is common to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: The reaction may require a longer reflux period or a higher temperature to proceed to completion, especially if the starting material is not fully soluble.
-
Moisture Contamination: Thionyl chloride reacts readily with water. Any moisture in the glassware, solvent, or starting material will consume the reagent and reduce its effectiveness. Ensure all equipment is thoroughly dried and an inert atmosphere is maintained.
Solution:
-
Increase the amount of thionyl chloride.
-
Extend the reflux time and ensure the reaction temperature is maintained.
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon before use. Use anhydrous solvents.
Q2: My yield of this compound is lower than expected. What are the potential reasons?
A2: Low yields can result from several issues:
-
Product Decomposition: Acid chlorides, particularly those with electron-withdrawing groups, can be susceptible to decomposition at high temperatures. Prolonged heating during the removal of excess thionyl chloride can lead to degradation.
-
Hydrolysis: The product is highly sensitive to moisture and will hydrolyze back to the carboxylic acid upon contact with water. This can occur during the workup if conditions are not anhydrous.
-
Side Reactions: The pyridine ring is electron-deficient, which can sometimes lead to side reactions under harsh conditions, although the conversion to the acid chloride is generally efficient.
Solution:
-
Remove excess thionyl chloride under reduced pressure at a moderate temperature.
-
Conduct the reaction and workup under strictly anhydrous conditions.
-
Use the crude product directly in the subsequent step to minimize handling and potential for hydrolysis.
Q3: The final product is dark-colored or contains impurities. How can I purify it?
A3: Discoloration can indicate the presence of impurities, which may arise from the decomposition of the starting material or product, or from side reactions.
-
Purification: Vacuum distillation is the most common method for purifying liquid acid chlorides. However, due to the thermal sensitivity of some compounds, this should be performed with care at the lowest possible temperature.
-
Filtration: If the impurities are solid, filtration of the crude product (dissolved in a dry, inert solvent) under an inert atmosphere may be effective.
-
Use of Decolorizing Carbon: While less common for reactive acid chlorides, treatment with a small amount of activated carbon followed by filtration can sometimes remove colored impurities. This should be done cautiously in a completely dry solvent.
Q4: I am observing the formation of unexpected byproducts. What could they be?
A4: While the reaction is generally clean, side reactions can occur. For pyridine derivatives, there is a possibility of reactions involving the ring itself, though this is less likely under these conditions compared to reactions at the carboxylic acid group. A more common byproduct is the corresponding anhydride, formed by the reaction of the acid chloride with unreacted carboxylic acid.
Solution:
-
Ensure a sufficient excess of the chlorinating agent is used to fully convert the starting carboxylic acid.
-
Optimize reaction time and temperature to minimize decomposition and side reactions.
-
Characterize the byproducts using techniques like NMR and mass spectrometry to better understand the side reactions and adjust the reaction conditions accordingly.
Data Summary: Troubleshooting and Expected Outcomes
| Problem | Probable Cause(s) | Expected Impact on Yield | Expected Impact on Purity |
| Incomplete Reaction | Insufficient chlorinating agent, low temperature, short reaction time, moisture. | Low to Moderate | Low (presence of starting material) |
| Low Yield | Product decomposition during workup, hydrolysis, mechanical losses. | Low | High (if decomposition is minimal) |
| Product Discoloration | Thermal decomposition, impurities in starting material. | Moderate to High | Low (presence of colored impurities) |
| Presence of Anhydride | Incomplete conversion of carboxylic acid, reaction of product with starting material. | Moderate | Low (presence of anhydride) |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Validation & Comparative
A Comparative Guide to 2,5,6-Trichloronicotinoyl Chloride and Other Acylating Agents for Researchers and Drug Development Professionals
In the realm of pharmaceutical and agrochemical synthesis, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, product yield, and purity. Among the diverse array of available reagents, 2,5,6-trichloronicotinoyl chloride emerges as a highly reactive and versatile building block. This guide provides an objective comparison of this compound with other commonly employed acylating agents, supported by available experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Acylating Agents
The reactivity of an acyl chloride is fundamentally influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the chlorine atoms on the pyridine ring of this compound, enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity often translates to faster reaction times and the ability to acylate less reactive substrates compared to less substituted or electron-rich acylating agents.
While direct comparative studies are limited, we can infer the relative performance based on established chemical principles and reported experimental outcomes for similar reactions. The following tables summarize typical reaction conditions and yields for the acylation of common nucleophiles—amines and phenols—using this compound and other representative acylating agents.
Table 1: Comparison of Acylating Agents in the Acylation of Amines (Amide Formation)
| Acylating Agent | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Ammonium hydroxide | Dioxane, 0 °C, 10 min | 100 | [1] |
| Benzoyl chloride | Aniline | 10% aq. NaOH, vigorous shaking, 10-15 min | High (not quantified) | [2][3] |
| Acetyl chloride | Primary/Secondary Amines | Aprotic solvent, base (e.g., pyridine), room temp. | High (not quantified) | [4][5] |
| Acetic Anhydride | Aniline | Water, HCl, Sodium acetate | High (not quantified) | [6] |
Table 2: Comparison of Acylating Agents in the Acylation of Phenols (Ester Formation)
| Acylating Agent | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| Acetyl chloride | Phenol | Dichloromethane, aq. NaOH, Tetrabutylammonium chloride, 0°C, 5 min | High (not quantified) | [7] |
| Acetic Anhydride | Phenol | Acetic acid, P2O5, elevated temp. | 10-40 | [8] |
| Benzoyl chloride | Phenol | Not specified | High (not quantified) | [9] |
Note: The yields reported are highly dependent on the specific substrate and reaction conditions. This data is intended for comparative purposes and may not be directly transferable to all systems.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for successful synthesis. Below are representative procedures for the acylation of an amine and a phenol using different acylating agents.
Protocol 1: Synthesis of 2,5,6-Trichloronicotinamide
Objective: To synthesize 2,5,6-trichloronicotinamide via the acylation of ammonia with this compound.
Materials:
-
This compound
-
Dioxane
-
Ammonium hydroxide (28% aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2.5 g (10.2 mmol) of this compound in 20 ml of dioxane.
-
Cool 10 ml of ammonium hydroxide to 0 °C in an ice bath.
-
Slowly add the solution of this compound dropwise to the cooled ammonium hydroxide with continuous stirring.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 10 minutes.
-
Extract the product with dichloromethane (3 x 50 ml).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 2,5,6-trichloropyridin-3-amide.[1]
Protocol 2: Synthesis of Benzanilide
Objective: To synthesize benzanilide through the acylation of aniline with benzoyl chloride.
Materials:
-
Aniline
-
10% aqueous sodium hydroxide solution
-
Benzoyl chloride
-
Cold water
Procedure:
-
In a conical flask, combine 2.5 ml of aniline and 25 ml of 10% aqueous NaOH solution.
-
Carefully add 3.5 ml of benzoyl chloride to the mixture.
-
Shake the flask vigorously for 10-15 minutes, or until the characteristic odor of benzoyl chloride is no longer detectable.
-
Add 25 ml of cold water to the flask to break up the solid mass.
-
Collect the crude benzanilide by filtration and dry the product.[3]
-
The crude product can be further purified by recrystallization.
Protocol 3: Acetylation of Phenol
Objective: To synthesize phenyl acetate by acetylating phenol with acetyl chloride.
Materials:
-
Phenol
-
10% aqueous sodium hydroxide solution
-
Tetrabutylammonium chloride (Phase Transfer Catalyst)
-
Acetyl chloride
-
Dichloromethane
Procedure:
-
Dissolve 15 mmol of phenol in 20 mmol of 10% aqueous sodium hydroxide solution.
-
Prepare a solution of 1.5 mmol of tetrabutylammonium chloride in 5 ml of dichloromethane.
-
Prepare a solution of 15 mmol of acetyl chloride in 15 ml of dichloromethane.
-
Cool all three solutions to 0 °C.
-
Mix the three solutions at once with vigorous magnetic stirring.
-
Continue stirring for 5 minutes at 0 °C.
-
The organic layer contains the phenyl acetate product.[7]
Visualizing Reaction Workflows and Biological Pathways
To further elucidate the practical and biological context of these reactions, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and relevant signaling pathways.
Caption: A generalized workflow for a typical acylation reaction.
The products of acylation reactions involving nicotinoyl chloride derivatives are structurally related to nicotinamide, a key biological molecule. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in numerous cellular processes. The availability of NAD+ influences several important signaling pathways.[1][10][11]
Caption: Key signaling pathways influenced by NAD+ levels.
Conclusion
This compound stands out as a highly reactive acylating agent due to the strong electron-withdrawing effects of its three chlorine substituents. This enhanced reactivity can be advantageous for synthesizing amides and esters, particularly with less nucleophilic substrates or when faster reaction times are desired. However, this high reactivity also necessitates careful control of reaction conditions to avoid side reactions.
In contrast, less substituted acyl chlorides like benzoyl chloride and aliphatic counterparts such as acetyl chloride offer a balance of reactivity and stability, making them suitable for a broad range of applications. Acetic anhydride, being less reactive than acetyl chloride, often requires more forcing conditions or catalytic activation.
The choice of acylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction rate, and tolerance for potential side products. For drug development professionals, the nicotinamide-like structure of the products derived from this compound may offer opportunities to interact with NAD+-dependent biological pathways, such as those involving sirtuins and PARPs, which are implicated in a variety of physiological and pathological processes.[12][13][14][15][][17][18][19][20] Further investigation into the biological activities of these acylated products is a promising area for future research.
References
- 1. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzanilide from aniline | PPTX [slideshare.net]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. Amide Synthesis [fishersci.it]
- 5. acylation of amines [entrancechemistry.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. ias.ac.in [ias.ac.in]
- 9. tutorchase.com [tutorchase.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 17. NAD+ as a signaling molecule modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,5,6-Trichloronicotinoyl Chloride and Thionyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity and application of two key reagents in organic synthesis: 2,5,6-Trichloronicotinoyl chloride and thionyl chloride. Understanding the distinct roles and efficiencies of these compounds is crucial for optimizing synthetic routes and achieving desired product outcomes in drug development and other chemical research.
Introduction to the Reagents
This compound is a highly reactive acyl chloride. Acyl chlorides are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, making acyl chlorides potent acylating agents for nucleophiles such as alcohols, amines, and thiols.[1][2] The reactivity of this compound is further enhanced by the presence of three electron-withdrawing chlorine atoms on the pyridine ring, which further increases the partial positive charge on the carbonyl carbon.[3]
Thionyl chloride (SOCl₂) is primarily a chlorinating agent, widely used to convert carboxylic acids into their corresponding acyl chlorides.[4][5] It is also used to convert alcohols to alkyl chlorides.[6] While thionyl chloride itself is not an acylating agent, its role is pivotal in the in situ generation of highly reactive acyl chlorides from more stable carboxylic acids.[4] The byproducts of its reaction with carboxylic acids, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[5]
Reactivity Comparison
The reactivity of an acyl chloride is largely dictated by the electrophilicity of the carbonyl carbon.[1][7] Electron-withdrawing groups on the acyl chloride molecule increase this electrophilicity, thereby increasing reactivity towards nucleophiles.[3]
This compound is expected to be a highly reactive acylating agent. The three chlorine atoms on the pyridine ring are strongly electron-withdrawing, making the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.
Thionyl chloride facilitates acylation indirectly. The reactivity in a thionyl chloride-mediated acylation is that of the acyl chloride formed in situ. Therefore, the reactivity will depend on the specific carboxylic acid used as the starting material. For instance, the acylation of an alcohol using acetic acid and thionyl chloride proceeds via the formation of acetyl chloride.
A direct kinetic comparison between this compound and thionyl chloride is not straightforward as they perform different functions. However, we can compare the efficiency of this compound as a direct acylating agent with the overall efficiency of a two-step, one-pot acylation using a carboxylic acid and thionyl chloride.
Quantitative Data Presentation
The following table summarizes the available quantitative data for amidation reactions, providing a benchmark for comparing the efficiency of these reagents.
| Reagent/System | Substrate | Nucleophile | Product | Yield | Reference |
| This compound | This compound | Ammonium hydroxide | 2,5,6-Trichloropyridin-3-amide | 100% | [1] |
| Carboxylic Acid + Thionyl Chloride | General Carboxylic Acid | Primary/Secondary Amine | Amide | Generally high to excellent yields | [8][9] |
Experimental Protocols
Detailed methodologies for representative amidation reactions are provided below.
Protocol 1: Amidation of this compound
Objective: To synthesize 2,5,6-trichloropyridin-3-amide from this compound.
Materials:
-
This compound (2.5 g, 10.2 mmol)
-
Dioxane (20 ml)
-
Ammonium hydroxide (28% NH₃ aqueous solution, 10 ml)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
A solution of this compound (2.5 g, 10.2 mmol) in dioxane (20 ml) is prepared.
-
The solution is slowly added dropwise to 10 ml of ammonium hydroxide (28% NH₃ aqueous solution) at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for an additional 10 minutes.
-
The product is extracted with dichloromethane (3 x 50 ml).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,5,6-trichloropyridin-3-amide.
Reported Yield: 100%[1]
Protocol 2: One-Pot Amide Synthesis from a Carboxylic Acid using Thionyl Chloride
Objective: To synthesize a secondary or tertiary amide from a carboxylic acid and an amine using thionyl chloride.
Materials:
-
Carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., DCM, THF)
-
Base (e.g., triethylamine, pyridine) - optional, but often used to neutralize the HCl byproduct.[10]
Procedure:
-
The carboxylic acid is dissolved in an anhydrous solvent such as DCM or THF.
-
Thionyl chloride (typically 1.1 to 2 equivalents) is added, often at 0 °C, and the mixture is stirred. The reaction may be heated to reflux to ensure complete formation of the acyl chloride.[10]
-
After the formation of the acyl chloride is complete (often monitored by the cessation of gas evolution), the excess thionyl chloride can be removed by distillation.
-
The amine (1 to 2 equivalents), and optionally a base, is then added to the solution of the acyl chloride, typically at 0 °C.
-
The reaction is stirred at room temperature for a period of time (ranging from a few hours to overnight) until completion.
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the amide product, which may require further purification.
Expected Yield: This one-pot procedure generally provides high to excellent yields of the corresponding amides.[8][9]
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways.
Caption: Amidation of this compound.
Caption: One-pot amidation using thionyl chloride.
Conclusion
Both this compound and thionyl chloride are highly effective reagents in acylation reactions.
-
This compound is a potent, direct acylating agent, demonstrating excellent reactivity and yielding quantitative conversion in amidation, likely due to the strong electron-withdrawing nature of the trichlorinated pyridine ring. It is an ideal choice when this specific acyl group needs to be introduced.
-
Thionyl chloride is an indispensable reagent for converting carboxylic acids into acyl chlorides, thereby enabling a vast range of acylation reactions. Its primary advantage lies in its ability to generate highly reactive acylating agents in situ from readily available carboxylic acids, with the convenient removal of gaseous byproducts.
The choice between using a pre-formed, highly reactive acyl chloride like this compound and generating an acyl chloride in situ with thionyl chloride will depend on the specific synthetic strategy, the desired final product, and the availability of the starting materials. For the introduction of the 2,5,6-trichloronicotinoyl moiety, the corresponding acyl chloride is the reagent of choice. For more general acylations, the thionyl chloride method offers greater flexibility starting from a wide array of carboxylic acids.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 7. forums.studentdoctor.net [forums.studentdoctor.net]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Amide Synthesis [fishersci.co.uk]
The Trichloronicotinoyl Scaffold: A Comparative Guide for Drug Discovery
In the landscape of drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the synthetic feasibility, physicochemical properties, and biological activity of potential drug candidates. Among the myriad of heterocyclic structures, the pyridine ring and its derivatives have long been recognized as "privileged scaffolds" due to their prevalence in FDA-approved drugs and their versatile nature.[1][2][3] This guide provides a comparative analysis of the 2,5,6-trichloronicotinoyl moiety, a highly functionalized pyridine derivative, against other common heterocyclic scaffolds, offering insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Heterocyclic Scaffolds
The utility of a chemical scaffold in drug discovery can be assessed by several key parameters, including synthetic accessibility, chemical stability, and the diversity of its known biological activities. Below is a comparative overview of the trichloronicotinoyl scaffold (as a representative of polychlorinated pyridines) and other prominent heterocyclic systems.
Table 1: Comparative Analysis of Key Heterocyclic Scaffolds in Drug Discovery
| Feature | Trichloronicotinoyl (Polychlorinated Pyridine) | Indole | Quinoline | Pyrimidine |
| Synthetic Accessibility | Moderately accessible. Requires specific precursors and controlled reaction conditions. Functionalization can be challenging.[4] | Readily accessible through various named reactions (e.g., Fischer, Reissert). A wide range of starting materials is commercially available. | Accessible through classic syntheses (e.g., Skraup, Friedländer). Functionalization is well-established. | Accessible through established condensation reactions. Diverse precursors are available. |
| Chemical Stability | Generally stable, but the chlorine atoms can be susceptible to nucleophilic displacement under certain conditions, which can be leveraged for further functionalization.[5] | The pyrrole ring is susceptible to oxidation and electrophilic attack, which can be a metabolic liability.[6] | The pyridine ring is relatively stable, while the benzene ring can undergo oxidation.[6] | Generally stable, but can be susceptible to nucleophilic attack depending on the substituents. |
| Physicochemical Properties | The chlorine atoms increase lipophilicity and can modulate electronic properties, potentially enhancing membrane permeability and target engagement.[7] | The indole nitrogen can act as a hydrogen bond donor. The scaffold has a distinct aromatic character.[8] | The quinoline nitrogen is basic and can be protonated, influencing solubility and receptor interactions.[9] | The two nitrogen atoms significantly influence the electronic distribution, polarity, and hydrogen bonding capacity.[10] |
| Known Biological Activities | Precursors to compounds with a wide range of activities, including kinase inhibition, and have been explored as anticancer and anti-inflammatory agents.[11][12][13] | A cornerstone in numerous therapeutic areas, including anticancer, anti-inflammatory, and neurological drugs.[8] | The scaffold is present in antimalarial, anticancer, and anti-inflammatory drugs.[9][14] | A fundamental building block for anticancer, antiviral, and antibacterial agents.[9] |
| Prevalence in FDA-Approved Drugs | Less common as a final drug structure, more often used as a reactive intermediate for synthesis. | High prevalence across a wide range of therapeutic areas. | Found in a significant number of approved drugs. | Very high prevalence in a diverse range of pharmaceuticals. |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of drug discovery research. Below are methodologies for key assays relevant to the evaluation of compounds derived from the scaffolds discussed.
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the potency of a compound against a specific kinase target.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for control wells).
-
Kinase and Substrate Addition: Add 5 µL of a solution containing the kinase and its specific substrate in assay buffer to each well.
-
Initiation of Reaction: Add 2.5 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition versus the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[15][16]
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4][12]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control. Incubate for 48-72 hours.[4][11]
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][12]
Visualizing Biological Complexity
To effectively design drugs that modulate cellular processes, a clear understanding of the targeted signaling pathways is essential. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for inhibitors derived from heterocyclic scaffolds.
Caption: The Ras-Raf-MEK-ERK signaling pathway and points of therapeutic intervention.
This diagram illustrates the linear cascade of the Ras-Raf-MEK-ERK pathway, a key regulator of cell proliferation and survival.[6][9] Dysregulation of this pathway, often through mutations in Ras or Raf, is a common driver of cancer.[9] The diagram also indicates the points at which small molecule inhibitors, often based on heterocyclic scaffolds, can interrupt this signaling cascade.
A generalized workflow for scaffold-based drug discovery provides a logical framework for progressing from an initial chemical entity to a potential drug candidate.
Caption: A streamlined workflow for scaffold-based drug discovery.
This workflow outlines the major stages of a scaffold-based drug discovery program, starting from the strategic selection of a core chemical structure. Each stage involves iterative cycles of design, synthesis, and testing to refine the properties of the molecules and identify a promising clinical candidate.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06155K [pubs.rsc.org]
- 15. sarchemlabs.com [sarchemlabs.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Methods for Analyzing 2,5,6-Trichloronicotinoyl Chloride Reactions
The analysis of 2,5,6-trichloronicotinoyl chloride, a highly reactive acyl chloride, presents significant challenges due to its susceptibility to hydrolysis. Direct analysis by High-Performance Liquid Chromatography (HPLC) is often impractical. Therefore, analytical strategies typically involve either indirect analysis following derivatization or, less commonly, direct analysis under specific non-aqueous conditions. This guide compares two primary HPLC-based strategies for monitoring reactions involving this compound: Reversed-Phase HPLC (RP-HPLC) following derivatization and Normal-Phase HPLC (NP-HPLC) for direct analysis.
The choice between these methods depends on the reaction matrix, the stability of the compound in different solvent systems, and the specific analytical goals, such as quantitation of the acyl chloride or characterization of its reaction products.
Strategy 1: Indirect Analysis via Derivatization and Reversed-Phase HPLC
This is the most common and robust approach for analyzing reactive acyl chlorides.[1][2][3] The strategy involves converting the unstable this compound into a stable derivative, typically an ester or an amide, which can then be easily analyzed using standard RP-HPLC methods.[4]
-
Sample Preparation (Derivatization):
-
Aliquots of the reaction mixture are quenched with anhydrous methanol. This rapidly converts the this compound to its corresponding methyl ester, 2,5,6-trichloronicotinate.
-
The reaction is typically fast and can be performed at room temperature.
-
The resulting solution is then diluted with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration appropriate for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another modifier to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the 2,5,6-trichloronicotinoyl moiety (e.g., determined by UV scan, likely in the 210-280 nm range).
-
Injection Volume: 10 µL.
-
Strategy 2: Direct Analysis via Normal-Phase HPLC
For compounds like this compound that are organochlorines, Normal-Phase HPLC (NP-HPLC) offers a potential route for direct analysis without derivatization.[5] This method uses a non-polar mobile phase and a polar stationary phase, which can prevent the hydrolysis of the acyl chloride during the analysis.
-
Sample Preparation:
-
The reaction mixture must be diluted in a non-polar, aprotic solvent (e.g., hexane or dichloromethane) that is compatible with the NP-HPLC mobile phase.
-
Care must be taken to exclude moisture from all solvents and sample handling steps to prevent on-column hydrolysis.
-
-
HPLC Conditions:
-
Column: A polar stationary phase column, such as silica or an amino-bonded phase (NH2).
-
Mobile Phase: A mixture of non-polar solvents, such as hexane and isopropanol or ethyl acetate. The exact ratio will need to be optimized to achieve the desired separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, with the wavelength set as in the RP-HPLC method.
-
Injection Volume: 10 µL.
-
Comparison of Analytical Strategies
The following table summarizes the key performance characteristics and considerations for each HPLC strategy.
| Feature | Strategy 1: Derivatization RP-HPLC | Strategy 2: Direct NP-HPLC |
| Analyte Stability | High (analyzing a stable derivative). | Low (requires stringent moisture control). |
| Method Robustness | High, less susceptible to environmental factors. | Moderate, highly sensitive to moisture. |
| Sample Throughput | Lower, due to the additional derivatization step. | Higher, as no derivatization is needed. |
| Method Development | More straightforward, leverages common RP methods. | More complex, requires careful solvent selection. |
| Interpretation | Indirectly measures the original analyte. | Directly measures the acyl chloride. |
| Compatibility | Compatible with a wide range of reaction solvents after quenching. | Limited to reactions in non-polar, aprotic solvents. |
Conclusion
For routine analysis and accurate quantitation of reactions involving this compound, the indirect method of derivatization followed by RP-HPLC is generally superior . Its major advantages are the enhanced stability of the analyte and the overall robustness of the method, which are critical for reliable and reproducible results in a research or quality control setting.
The direct NP-HPLC approach may be considered for specific applications , such as rapid, qualitative monitoring of reactions where the solvent system is compatible and stringent anhydrous conditions can be maintained. However, the challenges associated with analyte stability make it a less reliable choice for quantitative analysis.
Ultimately, the selection of the most appropriate HPLC method will be dictated by the specific requirements of the analysis, including the need for quantitative accuracy, the nature of the reaction being studied, and the available laboratory resources.
References
- 1. Determination of Acid Chloride by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 2. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method for Lauroyl Chloride - Chromatography Forum [chromforum.org]
- 5. academic.oup.com [academic.oup.com]
Comparative Study of 2,5,6-Trichloronicotinoyl Chloride Derivatives: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2,5,6-trichloronicotinoyl chloride derivatives, focusing on their synthesis, physicochemical properties, and biological activities. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug discovery in their efforts to develop novel therapeutic agents.
Introduction
Nicotinoyl chloride and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds. The introduction of chloro-substituents on the pyridine ring can significantly modulate the electronic properties and reactivity of the molecule, as well as its interaction with biological targets. Specifically, the this compound scaffold is a key building block for various pharmaceuticals and agrochemicals. Derivatives of nicotinoyl chloride are known to exhibit a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. This guide focuses on a comparative analysis of a series of N-(thiophen-2-yl)nicotinamide derivatives, providing valuable insights into their structure-activity relationships.
Synthesis of this compound Derivatives
The general synthetic pathway to obtain 2,5,6-trichloronicotinamide derivatives commences with the corresponding 2,5,6-trichloronicotinic acid. This precursor is typically converted to the highly reactive this compound, which then serves as the acylating agent for various nucleophiles, such as amines, to yield the desired amide derivatives.
A common method for the synthesis of the acid chloride involves the use of a chlorinating agent like thionyl chloride (SOCl₂). The subsequent reaction with an appropriate amine in the presence of a base affords the corresponding nicotinamide.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: General synthetic workflow for 2,5,6-trichloronicotinamide derivatives.
Comparative Data of 5,6-Dichloronicotinamide Derivatives
Table 1: Synthesis and Physicochemical Properties of 5,6-dichloro-N-(thiophen-2-yl)nicotinamide Derivatives [1]
| Compound ID | R Group on Thiophene Ring | Yield (%) | Melting Point (°C) |
| 4j | Isopropyl 4-cyano-3-methyl-2-carboxylate | 71 | 239-240 |
| 4m | 2-methoxyethyl 4-cyano-3-methyl-2-carboxylate | 69 | 213-214 |
| 4o | 4-methyl-5-(methylcarbamoyl)-3-cyano | 68 | >265 (decomp.) |
| 4p | 5-(cyclopropylcarbamoyl)-3-cyano-4-methyl | 69 | >258 (decomp.) |
Structure-Activity Relationship (SAR)
The biological activity of nicotinamide derivatives is significantly influenced by the nature and position of substituents on both the pyridine and the amide nitrogen. For the presented series of 5,6-dichloronicotinamides, the substituents on the thiophene ring play a crucial role in determining their fungicidal activity.
The following diagram illustrates the key areas of structural variation and their potential impact on biological activity.
Caption: Structure-Activity Relationship (SAR) for 5,6-dichloronicotinamide derivatives.
Experimental Protocols
General Procedure for the Synthesis of 5,6-dichloro-N-(thiophen-2-yl)nicotinamide Derivatives[1]
To a solution of the respective aminothiophene derivative (1 mmol) in an appropriate solvent, 5,6-dichloronicotinoyl chloride (1.1 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified period. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
Characterization[1]
The synthesized compounds were characterized by various spectroscopic methods:
-
¹H NMR: Spectra were recorded on a 300 MHz spectrometer in DMSO-d₆.
-
¹³C NMR: Spectra were recorded on a 150 MHz spectrometer in DMSO-d₆.
-
HR-MS: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source.
Example Characterization Data for Compound 4j: [1]
-
¹H NMR (300 MHz, DMSO-d₆): δ 12.58 (bs, 1H, CONH), 8.86 (d, J = 2.1 Hz, 1H, pyridine-2-H), 8.61 (d, J = 2.1 Hz, 1H, pyridine-4-H), 5.11 (hept, J = 6.3 Hz, 1H, OCH(CH₃)₂), 2.56 (s, 3H, CH₃) and 1.34 (d, J = 6.3 Hz, 6H, OCH(CH₃)₂).
-
¹³C NMR (150 MHz, DMSO-d₆): δ 163.4, 161.6, 151.3 (2 C), 148.5, 144.2, 139.9, 129.4 (2 C), 118.8, 114.1, 99.4, 69.2, 22.2 (2 C) and 14.9.
-
HR-MS (m/z): calcd. for C₁₆H₁₂Cl₂N₃O₃S [M-H]⁻ 395.9981; found, 395.9986.
Biological Activity Screening (General Protocol)
The antifungal activity of the synthesized compounds is typically evaluated using a standard microdilution method against a panel of pathogenic fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the microorganism, is determined.
Conclusion
This comparative guide has provided an overview of the synthesis and properties of this compound derivatives, with a specific focus on a series of structurally related 5,6-dichloronicotinamides. The presented data highlights the synthetic accessibility and the potential for structural modification of this class of compounds. The structure-activity relationship discussion underscores the importance of substituent effects on the thiophene ring in modulating biological activity. Further detailed and comparative biological evaluations of a broader range of this compound derivatives are warranted to fully elucidate their therapeutic potential. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate new derivatives in this promising chemical space.
References
Validating the Structure of Compounds from 2,5,6-Trichloronicotinoyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds from 2,5,6-trichloronicotinoyl chloride is a critical step in the development of new pharmaceuticals and agrochemicals. Rigorous structural validation of these synthesized compounds is paramount to ensure their identity, purity, and to understand their chemical behavior. This guide provides a comparative overview of key analytical techniques for structural elucidation, complete with experimental protocols and data presentation formats, to aid researchers in this essential process.
Comparing Analytical Techniques for Structural Validation
The choice of analytical technique for structure validation depends on the specific information required, the nature of the synthesized compound, and the available instrumentation. A multi-technique approach is often the most robust strategy. The table below compares the utility of common analytical methods for validating the structure of a representative amide derivative, 2,5,6-trichloronicotinamide , synthesized from this compound.
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei. | 5-10 mg dissolved in a deuterated solvent | Low to Medium | Provides unambiguous structural information. 2D NMR techniques (COSY, HSQC, HMBC) can establish detailed connectivity. | Relatively low sensitivity. Complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues. | Micrograms to nanograms | High | High sensitivity and speed. Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis. | Isomers may not be distinguishable. Fragmentation can be complex. |
| X-ray Crystallography | Definitive 3D molecular structure, including stereochemistry and solid-state packing. | Single, high-quality crystal (0.1-0.5 mm) | Low | Provides the absolute structure of the molecule. | Growing suitable crystals can be a major bottleneck. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers, and quantification. | Milligrams to micrograms | High | Excellent for determining the number of components in a sample and for purification. | Does not provide direct structural information on its own. |
Experimental Protocols for Key Validation Techniques
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the presence of expected functional groups and the overall molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants in both spectra to assign the structure. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
Expected Data for 2,5,6-trichloronicotinamide: While a complete, publicly available dataset is limited, based on the structure and data for similar compounds, the following can be anticipated:
-
¹H NMR: A broad singlet or two distinct signals in the amide proton region (δ 7-9 ppm) and a singlet for the aromatic proton on the pyridine ring.
-
¹³C NMR: Signals corresponding to the carbonyl carbon (δ 160-170 ppm) and aromatic carbons, with the carbons attached to chlorine atoms showing characteristic shifts.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound to confirm its identity.
Methodology:
-
Sample Introduction: Introduce the sample via direct infusion, or for mixture analysis, through a gas chromatograph (GC) or liquid chromatograph (LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides rich fragmentation data. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique.
-
Mass Analysis: Acquire the mass spectrum using a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
For chlorinated compounds, look for the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1). For a compound with three chlorine atoms, a characteristic M, M+2, M+4, M+6 pattern will be observed.
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups. For an amide, a common fragmentation is the cleavage of the C-N bond.
-
X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of the compound.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX). Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.
-
Data Visualization: Generate a 3D representation of the molecule and its packing in the crystal lattice.
Visualizing the Validation Workflow
A logical workflow is essential for efficiently validating the structure of a newly synthesized compound. The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis, purification, and structural validation of compounds.
Signaling Pathway of Structure Elucidation Logic
Caption: Logical flow from raw analytical data to a confirmed chemical structure.
By employing a combination of these powerful analytical techniques and following a systematic workflow, researchers can confidently validate the structures of novel compounds synthesized from this compound, ensuring the integrity and reliability of their scientific findings.
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 2-Chloronicotinoyl Chloride
In the intricate world of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals, the choice of reagents can profoundly impact the efficiency, cost, and overall success of a synthetic route. One such critical reagent is 2-chloronicotinoyl chloride, a versatile building block employed in the formation of amide bonds. This guide provides a comprehensive cost-benefit analysis of using 2-chloronicotinoyl chloride, comparing its performance with common alternative coupling reagents, supported by experimental data and detailed protocols.
At a Glance: Performance and Cost Comparison
For researchers and process chemists, the selection of a coupling reagent often hinges on a balance between cost, reactivity, and the specific demands of the target molecule. The following table summarizes the key quantitative data for 2-chloronicotinoyl chloride and its common alternatives.
| Reagent | Typical Price (USD/gram) | Key Application Example | Reported Yield | Reaction Time |
| 2-Chloronicotinoyl Chloride | ~$21.27 (for 5g)[1] | Synthesis of Boscalid[2][3] | 84-96%[3] | 4 hours[2] |
| HATU | ~$2.50 - $70.80[4][5] | General Amide Coupling[6] | Substrate dependent | Varies |
| HBTU | ~$32.42 (for 100g)[7] | Peptide Synthesis[8] | Substrate dependent | Varies |
| EDC | Varies (bulk pricing)[9][10][11][12][13] | Synthesis of Deucravacitinib[14][15] | Substrate dependent | Varies |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. Yields and reaction times are highly substrate-dependent and the values presented are for specific reported examples.
In Focus: 2-Chloronicotinoyl Chloride in Agrochemical Synthesis
A prominent application of 2-chloronicotinoyl chloride is in the industrial synthesis of Boscalid , a broad-spectrum fungicide. The final step of the synthesis involves the acylation of 2-(4'-chlorophenyl)aniline with 2-chloronicotinoyl chloride to form the active ingredient. This reaction is known for its high yields, often exceeding 90%, and relatively straightforward procedure.[2][3]
The following workflow illustrates the key step in Boscalid synthesis where 2-chloronicotinoyl chloride is utilized.
The primary benefit of using an acid chloride like 2-chloronicotinoyl chloride is its high reactivity, which often leads to high conversion and simplified purification. However, the generation of hydrochloric acid as a byproduct necessitates the use of a base and can be a consideration for sensitive substrates.
The Alternatives: A Spectrum of Coupling Reagents
While acid chlorides offer a direct route to amides, a vast array of coupling reagents have been developed to address various synthetic challenges, such as minimizing racemization in peptide synthesis or coupling hindered substrates.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent, particularly for challenging amide bond formations.[6]
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another popular uronium-based coupling reagent, frequently employed in solid-phase peptide synthesis.[8]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is often used in combination with additives like HOBt (Hydroxybenzotriazole) to facilitate amide bond formation and suppress side reactions. It is a key reagent in the synthesis of the TYK2 inhibitor, Deucravacitinib.[14][15]
The following diagram illustrates a generalized workflow for amide synthesis using these alternative coupling reagents.
The primary advantage of these coupling reagents is their milder reaction conditions compared to acid chlorides, which can be crucial for complex molecules with sensitive functional groups. However, they are generally more expensive and can introduce byproducts that require careful removal during purification.
Experimental Protocols: A Practical Comparison
To provide a practical basis for comparison, the following are representative experimental protocols for amide synthesis using 2-chloronicotinoyl chloride and an alternative coupling reagent, HATU.
Protocol 1: Synthesis of Boscalid using 2-Chloronicotinoyl Chloride
This protocol is adapted from a patented procedure for the synthesis of Boscalid.[2]
Materials:
-
2-(4'-chlorophenyl)aniline
-
2-Chloronicotinoyl chloride
-
Triethylamine
-
Dichloroethane (solvent)
Procedure:
-
In a dry reaction flask, dissolve 2-(4'-chlorophenyl)aniline (1.0 eq) and triethylamine (1.1 eq) in dichloroethane.
-
Cool the mixture to 10°C.
-
Slowly add a solution of 2-chloronicotinoyl chloride (1.1 eq) in dichloroethane to the reaction mixture, maintaining the temperature below 20°C.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Upon completion, wash the reaction mixture with water, followed by an aqueous solution of hydrochloric acid, and finally with water again.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system to obtain pure Boscalid.
Protocol 2: General Amide Coupling using HATU
This is a general procedure for amide bond formation using HATU.
Materials:
-
Carboxylic acid
-
Amine
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
In a reaction flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrates.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Context: Where These Molecules Act
The molecules synthesized using these methods often have specific biological targets. Understanding these pathways is crucial for drug development professionals.
Boscalid: Inhibiting Fungal Respiration
Boscalid functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration ultimately leads to fungal cell death.
TYK2 Inhibitors: Modulating Immune Responses
Tyrosine kinase 2 (TYK2) is an intracellular enzyme that plays a key role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and interferons (IFNs).[16][17] By inhibiting TYK2, drugs like Deucravacitinib can modulate inflammatory responses, making them effective in treating autoimmune diseases.
Conclusion: Making the Right Choice
The decision to use 2-chloronicotinoyl chloride versus an alternative coupling reagent is a multifaceted one.
Choose 2-Chloronicotinoyl Chloride when:
-
Cost is a primary driver: For large-scale synthesis, the lower cost of an acid chloride can be a significant advantage.
-
The substrate is robust: If the starting materials are not sensitive to acidic conditions, the high reactivity of an acid chloride can lead to efficient and high-yielding reactions.
-
The target molecule is relatively simple: For straightforward acylations, the directness of this method is often preferred.
Consider Alternative Coupling Reagents (HATU, HBTU, EDC, etc.) when:
-
Substrate sensitivity is a concern: For complex molecules with multiple functional groups or chiral centers, the milder conditions offered by coupling reagents are often necessary to avoid side reactions and racemization.
-
High purity is paramount: While byproducts are generated, the specificity of some coupling reagents can lead to cleaner reaction profiles.
-
Reaction optimization is required for challenging couplings: For sterically hindered or electronically deactivated substrates, the wide variety of available coupling reagents provides more options for achieving the desired transformation.
Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic problem at hand, balancing the economic realities of the project with the chemical intricacies of the target molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Preparation method of Boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 3. US20190144392A1 - Process for preparing boscalid - Google Patents [patents.google.com]
- 4. aurumpharmatech.com [aurumpharmatech.com]
- 5. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. cenmed.com [cenmed.com]
- 8. labdepotinc.com [labdepotinc.com]
- 9. Ethylene dichloride (EDC) | Export & Import bulk | global [petroluk.com]
- 10. barusgolden.com [barusgolden.com]
- 11. Petrochemical News - US market prices of Ethylene dichloride (EDC) as of September 19, 2025 [polymerupdate.com]
- 12. imarcgroup.com [imarcgroup.com]
- 13. procurementresource.com [procurementresource.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Comparative Biological Activity of 2,5,6-Trichloronicotinoyl Chloride Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Biological Activity
The biological activities of chlorinated nicotinoyl and pyridine analogs are diverse, with significant potential in anticancer and antimicrobial applications. The following tables summarize the available quantitative data for various analogs.
Anticancer Activity
Chlorinated nicotinic acid and pyridine derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways.
Table 1: Cytotoxicity of Chlorinated Nicotinic Acid and Pyridine Analogs against Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinic Acid Derivative 5c | HCT-15 (Colon) | 0.068 (as a VEGFR-2 inhibitor) | [1] |
| PC-3 (Prostate) | Not specified | [1] | |
| Diaryl-substituted 2-oxonicotinonitrile nucleoside analogue 2aAc | SARS-CoV | Good activity | [2] |
| Influenza A (H5N1) | Good activity | [2] | |
| 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide 9h | HGC-27 (Gastric) | 1.40 | [3] |
| 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted thiosemicarbazide 9u | HGC-27 (Gastric) | 4.56 | [3] |
| Dichloro acyclic C-nucleoside analog of imidazo[1,2-a]pyridine | Human cytomegalovirus | 20-45 | [4] |
| Herpes simplex virus, type 1 | 20-45 | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
Several chlorinated pyridine derivatives have exhibited potent antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 2: Minimum Inhibitory Concentration (MIC) of Chlorinated Pyridine Analogs
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| 2-amino-4-chloropyridine derivatives | Staphylococcus aureus | 2-7 | [5] |
| Pyridine-4-aldoxime-based quaternary ammonium salts | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02-6 mM | [4] |
| A. niger, C. albicans, P. chrysogenum | 0.1-12 mM | [4] | |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii, E. coli, S. aureus, P. aeruginosa | 0.5-64 | [4] |
| Alkyl Pyridinol (EA-02-009) | S. aureus/MRSA | 0.5-1 | [6] |
| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide (3d) | S. aureus | 4 | [7] |
| Novel Nicotinic Acid Derivative (Compound 25) | Bacillus subtilis ATCC 6633 | 7.81 | [8] |
| Staphylococcus aureus ATCC 6538 | 7.81 | [8] | |
| Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [8] |
Note: MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the biological activity of novel compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570-600 nm).[9]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against compound concentration.
Western Blot for Apoptosis Pathway Analysis
Western blotting is a widely used technique to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis.[11]
Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting a specific protein of interest using an antibody.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., Bradford or BCA assay).
-
Gel Electrophoresis: Separate the protein samples by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).[11]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and capture the image.
-
Analysis: Analyze the intensity of the protein bands to determine changes in protein expression levels.
Visualizations
The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the study of these compounds.
Caption: Simplified signaling pathway for apoptosis induction.
Caption: General experimental workflow for biological activity assessment.
References
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Benchmarking Study: 2,5,6-Trichloronicotinoyl Chloride versus Industry-Standard Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the purity of the final product. This guide provides a comprehensive comparison of 2,5,6-trichloronicotinoyl chloride against established industry standards, namely 2,4,6-trichloronicotinoyl chloride and the widely used benzoyl chloride. The following analysis is based on available data and established chemical principles to offer a clear perspective on the potential advantages and applications of these reagents.
Performance Comparison: A Quantitative Overview
The selection of an appropriate acylating agent hinges on a balance of reactivity, selectivity, and cost-effectiveness. The following table summarizes key performance indicators for this compound and its counterparts based on reported reactions and general reactivity trends of acyl chlorides.
| Performance Metric | This compound | 2,4,6-Trichloronicotinoyl Chloride | Benzoyl Chloride |
| Typical Reaction Yield | High (up to 100% reported for specific amide syntheses)[1] | High | High (generally 80-95%)[2][3] |
| Reaction Time | Varies (minutes to hours) | Varies (minutes to hours) | Fast (often minutes to a few hours)[3] |
| Reactivity | Highly reactive due to the electron-withdrawing effect of three chlorine atoms and the pyridine ring nitrogen. | Highly reactive, comparable to the 2,5,6-isomer.[4] | Moderately high, a well-established benchmark.[2] |
| Selectivity | The substitution pattern may influence regioselectivity in reactions with multifunctional substrates. | The symmetric substitution pattern may offer different selectivity compared to the 2,5,6-isomer. | Well-understood selectivity, though can be less chemoselective with complex molecules.[3] |
| Substrate Scope | Broad, effective for the acylation of amines, alcohols, and other nucleophiles. | Broad, similar to other activated acyl chlorides. | Very broad, widely used for a vast range of nucleophiles.[5] |
| Byproduct Profile | Primarily HCl, which needs to be scavenged by a base. | Primarily HCl. | Primarily HCl. |
| Applications | Intermediate in the synthesis of pharmaceuticals and agrochemicals.[] | Key building block in the synthesis of various pharmaceuticals and agrochemicals.[4] | Widely used in organic synthesis, from simple esters and amides to complex natural product synthesis.[7][8] |
Experimental Protocols: A Closer Look
Detailed and reproducible experimental protocols are paramount in research and development. Below are representative procedures for amide synthesis using the compared acyl chlorides.
Protocol 1: Synthesis of 2,5,6-Trichloropyridin-3-amide using this compound[1]
Objective: To synthesize 2,5,6-trichloropyridin-3-amide.
Materials:
-
This compound (2.5 g, 10.2 mmol)
-
Dioxane (20 ml)
-
Ammonium hydroxide (28% NH3 aqueous solution, 10 ml)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
A solution of this compound in dioxane is slowly added dropwise to ammonium hydroxide at 0 °C.
-
The reaction mixture is stirred at 0 °C for an additional 10 minutes after the addition is complete.
-
The product is extracted with dichloromethane (3 x 50 ml).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Results: This procedure reportedly affords 2,5,6-trichloropyridin-3-amide in a 100% yield.[1]
Protocol 2: General Procedure for Amide Synthesis using Benzoyl Chloride[10]
Objective: To synthesize an N-substituted benzamide.
Materials:
-
Acid chloride (e.g., Benzoyl chloride, 0.5 mmol)
-
Cyrene™ (0.5 mL)
-
Triethylamine (0.55 mmol)
-
Primary amine (0.5 mmol)
-
Water
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
To a stirred solution of the acid chloride in Cyrene™ at 0 °C, add triethylamine and the primary amine.
-
Allow the reaction mixture to warm to room temperature over 1 hour.
-
Add water (5 mL) and stir until the product precipitates.
-
Filter the precipitate and wash with water to yield the pure amide.
-
For analytical samples, the solid can be dissolved in ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure.
Results: This green chemistry protocol provides good to excellent yields of amides.[9]
Signaling Pathway Involvement
Derivatives of nicotinic acid, the parent compound of this compound, are known to play roles in various biological signaling pathways. For instance, nicotinic acid can modulate lipid metabolism through its interaction with the G-protein coupled receptor GPR109A, leading to a decrease in free fatty acids.[10] The ability to synthesize novel derivatives using this compound opens avenues for probing and modulating such pathways.
Conclusion
This compound emerges as a highly reactive and effective acylating agent, particularly for the synthesis of amides, where it can achieve near-quantitative yields under specific conditions. Its performance is comparable to other chlorinated nicotinoyl chlorides and, in terms of reactivity, may offer advantages over less activated acyl chlorides like benzoyl chloride in certain applications. The presence of three chlorine atoms on the pyridine ring significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.
For drug development professionals and researchers, this compound represents a valuable tool for the synthesis of novel chemical entities. Its utility in creating libraries of compounds for screening and as a key building block in the synthesis of complex target molecules is evident. The choice between this compound and other acylating agents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired selectivity, and cost considerations. This guide provides a foundational dataset to aid in making that informed decision.
References
- 1. 2,5,6-trichloronicotinaMide synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 4. Cas 69422-73-7,2,4,6-trichloronicotinoyl chloride | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 8. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 9. pure.hud.ac.uk [pure.hud.ac.uk]
- 10. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,5,6-Trichloronicotinoyl Chloride: A Step-by--Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5,6-Trichloronicotinoyl chloride, a reactive acyl chloride.
This compound is a toxic, corrosive, and environmentally hazardous compound that requires careful handling and a structured disposal protocol. Direct disposal is not an option; the compound must first be converted to a less reactive substance through a process known as quenching, followed by neutralization.
Hazard Summary & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[1] |
| Acute Toxicity (Inhalation) | Fatal if inhaled.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns.[2][3] |
| Eye Damage/Irritation | Causes serious eye damage.[2][3] |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects.[1] |
| Required Personal Protective Equipment (PPE) |
| Eye Protection: Tight-sealing safety goggles and a face shield. |
| Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection: A chemical-resistant laboratory coat, and in cases of potential splashing, an apron or full-body suit. |
| Respiratory Protection: Work must be conducted in a certified chemical fume hood. For emergencies or if a fume hood is not available, a self-contained breathing apparatus is necessary.[1] |
Experimental Protocol: Laboratory-Scale Quenching and Neutralization
This protocol details the step-by-step methodology for safely quenching small quantities of this compound in a laboratory setting. The most common and recommended method is slow addition to a basic solution, which will hydrolyze the acyl chloride to the corresponding carboxylate salt.
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Ice bath
-
Appropriate waste container, clearly labeled
Procedure:
-
Preparation:
-
Conduct the entire procedure in a certified chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Prepare an ice bath to control the temperature of the reaction, as the hydrolysis of acyl chlorides is exothermic.[1]
-
For every 1 gram of this compound, prepare at least 50 mL of 1 M NaOH solution in a beaker or flask equipped with a stir bar. This ensures a significant excess of the quenching agent.
-
-
Quenching (Hydrolysis):
-
Place the beaker containing the NaOH solution in the ice bath on a stir plate and begin gentle stirring.
-
Slowly and carefully, add the this compound to the stirring NaOH solution dropwise or in very small portions. Caution: The reaction can be vigorous and may produce hydrogen chloride gas, which will be neutralized by the NaOH solution. A slow addition rate is crucial to control the reaction rate and temperature.[4]
-
After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes to ensure the reaction has gone to completion.
-
-
Neutralization:
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Check the pH of the solution using pH paper or a pH meter. The solution should be basic (pH > 7).
-
Slowly add 1 M HCl solution while stirring to neutralize the excess NaOH. Monitor the pH closely. The target pH for the final solution should be between 6 and 8. Caution: The neutralization reaction is also exothermic. Add the acid slowly to control the temperature.
-
-
Disposal:
-
Once the solution is neutralized, transfer it to a clearly labeled hazardous waste container.
-
The label should include the chemical name (hydrolyzed and neutralized 2,5,6-Trichloronicotinic acid solution) and any other information required by your institution's environmental health and safety department.
-
Arrange for pickup and disposal by a licensed waste disposal company.[2] Do not pour the final solution down the drain, as the resulting chlorinated nicotinic acid is still harmful to aquatic life.[1]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. mdpi.com [mdpi.com]
- 3. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. kgroup.du.edu [kgroup.du.edu]
Personal protective equipment for handling 2,5,6-Trichloronicotinoyl chloride
This guide provides critical safety and logistical information for the handling and disposal of 2,5,6-Trichloronicotinoyl chloride, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe execution of laboratory operations involving this chemical.
Chemical Profile: this compound is a reactive acyl chloride. Due to its chemical structure, it is expected to be corrosive, moisture-sensitive, and capable of causing severe skin burns and eye damage.[1][2] Proper handling and disposal are imperative to mitigate these risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Purpose |
| Hand Protection | Impervious gloves (e.g., Butyl rubber, Viton®, or a suitable laminate). | To prevent skin contact and chemical burns.[1] |
| Eye Protection | Chemical safety goggles and a full-face shield. | To protect eyes and face from splashes and vapors.[1][3] |
| Body Protection | A chemical-resistant laboratory coat, apron, and closed-toe shoes. For larger quantities, impervious protective clothing and boots are recommended. | To protect skin from accidental contact.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a cartridge suitable for organic vapors and acid gases. A self-contained breathing apparatus (SCBA) may be necessary for significant release or in poorly ventilated areas. | To prevent inhalation of corrosive and toxic vapors.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
- Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[1][3]
- Work must be conducted in a certified chemical fume hood with adequate ventilation.[2]
- Assemble all necessary equipment and reagents before introducing this compound to the work area.
- Keep the container of this compound tightly closed and under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.[2][3]
2. Handling and Use:
- Don all required PPE as specified in the table above.
- Carefully open the container, being mindful of any potential pressure buildup.[2]
- Dispense the required amount of the chemical using clean, dry glassware. Avoid using metal spatulas or equipment that may be susceptible to corrosion.[2]
- Keep the container sealed when not in use to prevent reaction with atmospheric moisture.
- Avoid all personal contact with the substance, including inhalation of vapors.[4][5]
3. Post-Handling and Cleanup:
- Quench any residual this compound on equipment by slowly adding it to a stirred solution of a suitable nucleophile (e.g., a dilute solution of sodium bicarbonate or another appropriate quenching agent). Caution: This reaction can be exothermic and may produce hydrogen chloride gas; therefore, it must be performed in the fume hood.
- Decontaminate all surfaces that may have come into contact with the chemical.
- Wash hands and any exposed skin thoroughly after handling.[3]
- Remove and properly store or dispose of contaminated PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste:
-
Unused or excess this compound should be collected in a designated, labeled, and sealed container for hazardous waste.
-
The quenched reaction mixtures and any solvent rinses should also be collected in a separate, appropriately labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
Any disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be placed in a sealed, labeled container for solid hazardous waste.
-
-
Disposal Procedure:
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
